molecular formula C13H13ClN2O2 B1380184 Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate CAS No. 1199773-60-8

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Numéro de catalogue: B1380184
Numéro CAS: 1199773-60-8
Poids moléculaire: 264.71 g/mol
Clé InChI: LDNJYFSPFUAIOM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is an ester derivative of a pyrazole-containing acetic acid, which is a key scaffold in the development of novel therapeutic agents . The structure incorporates a 4-chlorophenyl substituent, a feature common in many bioactive molecules that can enhance pharmacological properties and influence molecular interactions . Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities. Research indicates that similar compounds exhibit potent anticancer properties by targeting critical cellular signaling pathways . Specifically, some pyrazolyl-s-triazine hybrids have demonstrated remarkable efficacy as dual inhibitors of the EGFR and PI3K/AKT/mTOR signaling cascades, which are crucial for cell proliferation, survival, and metabolism in various cancers . The incorporation of an alkyloxyacetate group, as seen in this compound, is a recognized strategy in medicinal chemistry to impart or modulate bioactivity . This product is intended for research purposes as a valuable building block or intermediate in the synthesis of more complex heterocyclic systems. It can be utilized to develop novel molecular entities for screening against a range of biological targets. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)9-16-8-11(7-15-16)10-3-5-12(14)6-4-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJYFSPFUAIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mass spectrometry of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, a heterocyclic compound featuring a pyrazole core structure relevant to pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical characterization. We will explore ionization techniques, predict detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and present standardized analytical protocols. The discussion is grounded in established fragmentation principles of pyrazoles, ethyl esters, and halogenated aromatic systems, offering field-proven insights into experimental design and data interpretation.

Introduction and Molecular Profile

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate belongs to the N-substituted pyrazole class of compounds. Pyrazole derivatives are known for a wide spectrum of biological activities and are common scaffolds in medicinal chemistry.[1] Mass spectrometry is an indispensable tool for confirming the identity, purity, and structure of such synthesized molecules. Understanding the compound's specific fragmentation signature is critical for its unambiguous identification in complex matrices or during metabolite profiling.

Molecular Formula: C₁₃H₁₃ClN₂O₂

Key Structural Features:

  • Ethyl Acetate Group: A reactive moiety prone to characteristic cleavages.

  • N-Substituted Pyrazole Ring: A five-membered aromatic heterocycle whose fragmentation is well-documented.[2][3]

  • 4-Chlorophenyl Substituent: An aromatic group whose isotopic signature for chlorine (³⁵Cl/³⁷Cl) provides a key diagnostic marker.

Table 1: Molecular Weight and Isotopic Profile
ParameterValue (³⁵Cl Isotope)Value (³⁷Cl Isotope)
Monoisotopic Mass 264.0666 Da266.0636 Da
Nominal Mass 264 Da266 Da
Relative Abundance ~100%~32%

Ionization Techniques: Rationale and Selection

The choice of ionization method is paramount and depends on the analytical workflow, primarily whether the analyte is introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Electron Ionization (EI): As the standard for GC-MS, EI at 70 eV imparts significant energy, inducing extensive and reproducible fragmentation.[4] This creates a detailed "fingerprint" spectrum valuable for library matching and structural elucidation. Its application requires the analyte to be thermally stable and volatile.

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for LC-MS. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] Subsequent fragmentation for structural analysis is achieved through tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), allowing for controlled and systematic dissection of the molecule.[6]

Predicted Fragmentation Pathways

The fragmentation of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is governed by the interplay of its three main structural components. The following sections detail the expected cleavage patterns under both EI and ESI-CID conditions.

Fragmentation of the Ethyl Acetate Side Chain

The ethyl acetate group is a primary site for initial fragmentation events. Common fragmentation pathways for ethyl esters are well-established.[4][7]

  • Loss of Ethoxy Radical (•OC₂H₅): A prevalent cleavage in ethyl esters, resulting in the formation of a stable acylium ion.

  • Loss of Ethene (C₂H₄): This occurs via a McLafferty rearrangement if a transferable gamma-hydrogen is present. In this specific structure, a modified rearrangement may occur but is less probable than other pathways.

  • Cleavage of the N-CH₂ Bond: Scission of the bond connecting the pyrazole ring to the acetate side chain is a highly likely event, leading to the formation of the stable pyrazole cation.

Fragmentation of the Pyrazole and Chlorophenyl Core

The substituted pyrazole ring undergoes characteristic fragmentations, which are influenced by its substituents.[2]

  • Loss of HCN: A hallmark fragmentation of the pyrazole ring, leading to a four-membered ring fragment.[2][8]

  • Loss of N₂: Another characteristic, though often less predominant, fragmentation pathway of the pyrazole core.[2]

  • Cleavage of the Phenyl-Pyrazole Bond: This can lead to fragments corresponding to the chlorophenyl cation or the pyrazolyl-acetate cation.

  • Chlorine Isotopic Pattern: All fragments containing the chlorophenyl moiety will exhibit a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, which is a powerful diagnostic tool.

Proposed ESI-MS/MS Fragmentation Pathway for [M+H]⁺

Under ESI conditions, the molecule will be protonated, likely on one of the pyrazole nitrogens or the carbonyl oxygen. The fragmentation cascade from the precursor ion at m/z 265.0744 is outlined below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate m/z 265.07 F1 Loss of C₂H₄O₂ (ethyl acetate) [C₁₁H₉ClN₂]⁺ m/z 205.05 M->F1 -60 Da F2 Loss of C₂H₅OH (ethanol) [C₁₃H₁₁ClN₂O]⁺ m/z 243.06 M->F2 -46 Da F3 Loss of C₂H₅O• (ethoxy radical) [C₁₁H₁₀ClN₂O]⁺ m/z 221.05 M->F3 -45 Da F1_1 Loss of HCN [C₁₀H₈ClN]⁺ m/z 177.04 F1->F1_1 -27 Da F1_2 [C₆H₄Cl]⁺ Chlorophenyl cation m/z 111.01 F1->F1_2 -94 Da F2_1 Loss of CO [C₁₂H₁₁ClN₂]⁺ m/z 219.07 F2->F2_1 -28 Da F3_1 Loss of CO [C₁₀H₁₀ClN₂]⁺ m/z 193.06 F3->F3_1 -28 Da G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL stock in Methanol/Acetonitrile prep2 Dilute to 1-10 µg/mL with mobile phase prep1->prep2 lc LC Separation (C18 Column) prep2->lc esi Ionization (Positive ESI Mode) lc->esi ms1 Full Scan MS (Detect [M+H]⁺ at m/z 265) esi->ms1 cid Isolate & Fragment (Collision-Induced Dissociation) ms1->cid ms2 MS/MS Scan (Acquire Fragment Ions) cid->ms2 data Correlate fragment ions with predicted pathways ms2->data

Caption: Standard workflow for LC-MS/MS analysis.

Detailed Method Parameters

Objective: To obtain a full scan mass spectrum and a product ion (MS/MS) spectrum for structural confirmation.

A. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Perform serial dilutions using the initial mobile phase composition to achieve a final working concentration of approximately 1-10 µg/mL.

  • Transfer the final solution to an autosampler vial for injection.

B. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry (MS) Parameters

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. [9]* Ionization Mode: ESI Positive. [9]* Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Full Scan (MS1) Range: m/z 50-500.

  • Tandem MS (MS/MS) Mode:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 265.07 (and 267.07 for the ³⁷Cl isotope).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragment ion spectrum. [9]

Conclusion

The mass spectrometric analysis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate yields a rich and predictable fragmentation pattern. Key diagnostic features include the loss of the ethyl acetate side chain or its components, characteristic cleavages of the pyrazole ring (such as the loss of HCN), and the ubiquitous chlorine isotopic pattern in all relevant fragments. By employing the high-resolution LC-MS/MS protocol detailed in this guide, researchers can confidently identify and structurally characterize this compound, ensuring data integrity in drug discovery and chemical synthesis workflows.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2010). PubMed. [Link]

  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. [Link]

  • Electron-impact induced fragmentations of pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). (n.d.). ResearchGate. [Link]

  • Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. (2017). PubMed. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). PMC. [Link]

  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. (2025). ResearchGate. [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. (n.d.). PMC. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2018). ResearchGate. [Link]

Sources

Biological Screening of Novel 4-Chlorophenyl Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Screening 4-Chlorophenyl Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 4-chlorophenyl moiety to this core structure is a strategic design element intended to enhance biological activity. The chloro group, being a lipophilic and electron-withdrawing substituent, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.[3] This guide provides a comprehensive overview of the biological screening of novel 4-chlorophenyl pyrazole derivatives, offering researchers, scientists, and drug development professionals a technical and practical framework for their evaluation.

This document will navigate through the critical screening assays, from initial cytotoxicity assessments to more specific antimicrobial and anti-inflammatory evaluations. Each section is designed to provide not only the "how" but also the "why," grounding the experimental protocols in established scientific principles and providing insights into the interpretation of results.

I. Anticancer Activity Screening

The anticancer potential of 4-chlorophenyl pyrazole derivatives has been a significant area of investigation.[4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A primary and essential step in evaluating these novel derivatives is to determine their cytotoxic effects on cancer cell lines.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.

1. Cell Seeding:

  • Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 4-chlorophenyl pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Mechanistic Insights: Inhibition of Key Signaling Pathways

Several studies have indicated that 4-chlorophenyl pyrazole derivatives can exert their anticancer effects by modulating critical signaling pathways. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation.[6][7]

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunodetection & Analysis A Cancer Cell Culture B Treatment with 4-Chlorophenyl Pyrazole Derivative A->B C Cell Lysis & Protein Extraction B->C D BCA Protein Assay C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-Akt, Total Akt) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Densitometry Analysis J->K

Western Blot Workflow for Akt Signaling Analysis.

1. Cell Treatment and Lysis:

  • Seed cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the 4-chlorophenyl pyrazole derivative at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

2. Protein Quantification and SDS-PAGE:

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[6][8]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometric analysis of the bands to quantify the levels of p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

C. Summary of Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activity of selected 4-chlorophenyl pyrazole derivatives from various studies.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 5a HepG2 (Liver Carcinoma)6 µg/mL[9]
Compound 5b HepG2 (Liver Carcinoma)20 µg/mL[9]
Compound 5c HepG2 (Liver Carcinoma)89 µg/mL[9]
Compound 4j Glioblastoma~20 µM (EC₅₀)[6][7][10]
Pyrazole Derivative of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one HeLa (Cervical Cancer)< 5% cell viability at test concentration[3][11]

II. Antimicrobial Activity Screening

The emergence of antibiotic-resistant microbial strains necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2]

A. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of novel compounds.

1. Preparation of Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Dilute the culture to achieve a standardized inoculum density, typically 0.5 McFarland standard.

2. Serial Dilution of the Compound:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the 4-chlorophenyl pyrazole derivative in the appropriate broth medium.

  • The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well.

  • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of 4-Chlorophenyl Pyrazole Derivative in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Assess for Growth and Determine MIC D->E

Workflow of the broth microdilution method for MIC determination.
B. Summary of Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-chlorophenyl pyrazole derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Hydrazone 21a Staphylococcus aureus62.5[12]
Hydrazone 21a Bacillus subtilis62.5[12]
Hydrazone 21a Klebsiella pneumoniae125[12]
Hydrazone 21a Escherichia coli125[12]
Hydrazone 21a Candida albicans7.8[12]
Hydrazone 21a Aspergillus flavus2.9[12]
Compound 9 Staphylococcus aureus (MDR)4[13]
Compound 9 Enterococcus faecalis (MDR)4[13]

III. Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

A. In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms, providing an indication of its anti-inflammatory potential and its selectivity.

1. Enzyme and Compound Preparation:

  • Use purified human recombinant COX-1 and COX-2 enzymes.

  • Prepare a reaction buffer containing cofactors such as hematin and glutathione.

  • Dissolve the 4-chlorophenyl pyrazole derivatives and a reference COX-2 inhibitor (e.g., celecoxib) in DMSO and prepare serial dilutions.

2. Reaction and Detection:

  • In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test compound for a specific time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a defined period and then stop it.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

3. Data Analysis:

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[9]

B. Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a promising strategy for the development of anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E NF-κB Translocation to Nucleus D->E F NF-κB Binds to DNA E->F X 4-Chlorophenyl Pyrazole Derivative X->C Inhibition G Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) F->G

Simplified NF-κB signaling pathway and point of inhibition.

1. Cell Transfection and Treatment:

  • Co-transfect a suitable cell line (e.g., HEK293 or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • After 24 hours, pre-treat the cells with the 4-chlorophenyl pyrazole derivative for 1 hour.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 6-8 hours.

2. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.

C. Summary of Anti-inflammatory Activity Data

The following table summarizes the reported in vitro anti-inflammatory activities of selected 4-chlorophenyl pyrazole derivatives.

Compound IDAssayTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 129 COX InhibitionCOX-20.26192.3[15]
Compound 6c Cytokine InhibitionIL-1β, TNF-α, IL-6Dose-dependent reduction-
Compound 6g IL-6 SuppressionIL-69.562-

IV. Conclusion and Future Directions

This guide has outlined a systematic approach to the biological screening of novel 4-chlorophenyl pyrazole derivatives, covering their anticancer, antimicrobial, and anti-inflammatory potential. The provided protocols and workflows serve as a foundational framework for researchers in the field. The structure-activity relationship (SAR) studies are crucial for optimizing the pyrazole scaffold to enhance potency and selectivity. For instance, the presence of a sulfonamide or methylsulfonyl group at the N1-aryl position is often critical for COX-2 selectivity.[9]

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these promising compounds. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most active derivatives. The continued exploration of 4-chlorophenyl pyrazole derivatives holds significant promise for the development of new and effective therapeutic agents.

References

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Available at: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Current Organic Synthesis. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science Publishers. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. (2010). Cancer Research. Available at: [Link]

  • Luciferase reporter assay for NF-κB. (2016). Bio-protocol. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). PubMed. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Bangladesh Journals Online. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2011). Methods in Molecular Biology. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). MDPI. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Dovepress. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Fundamental & Clinical Pharmacology. Available at: [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry. Available at: [Link]

  • COX-2 inhibition assay of compounds T3 and T5. ResearchGate. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). PubMed. Available at: [Link]

Sources

Pharmacodynamic Profiling of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate: A Comprehensive In Vitro Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery, I have designed this technical whitepaper to establish a rigorous, self-validating in vitro evaluation pipeline for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate .

This compound features a 4-arylpyrazole scaffold—a privileged structure in medicinal chemistry extensively documented for its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[1]. The para-chloro substitution enhances lipophilicity and binding affinity within the COX-2 hydrophobic pocket. Crucially, the N-ethyl acetate moiety likely serves as a lipophilic prodrug feature, facilitating cellular membrane penetration before being hydrolyzed by intracellular carboxylesterases into the active acetic acid pharmacophore[2].

This guide outlines a three-phase evaluation strategy: target-based enzymatic profiling, phenotypic screening, and mechanistic elucidation.

Structural Pharmacology & Mechanism of Action

The primary rationale for evaluating this compound lies in its dual potential as an anti-inflammatory and anti-proliferative agent. COX-2 overexpression is a hallmark of both chronic inflammation and various malignancies (e.g., hepatocellular carcinoma). By selectively inhibiting COX-2, 4-arylpyrazole derivatives disrupt the Prostaglandin E2 (PGE2) signaling axis, which otherwise promotes tumor angiogenesis and suppresses apoptosis[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Overexpressed in Pathogenesis) AA->COX2 Cyclooxygenation PGE2 Prostaglandin E2 (PGE2) Inflammatory Mediator COX2->PGE2 Synthesis Tumor Cell Proliferation & Apoptosis Evasion PGE2->Tumor GPCR Signaling Apopt Restoration of Apoptosis Tumor->Apopt Blocked Drug Ethyl 2-(4-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate Drug->COX2 Selective Inhibition Drug->Apopt Downstream Effect

Fig 1: COX-2 signaling axis and the targeted disruption by the 4-arylpyrazole derivative.
Phase I: Target-Based Enzymatic Profiling (COX-1 vs. COX-2)

Causality & Rationale: Before advancing to complex cell-based models, we must confirm the primary biochemical target. We evaluate the compound against purified ovine COX-1 and human recombinant COX-2 to determine the IC₅₀ and the Selectivity Index (SI). A high SI (COX-1 IC₅₀ / COX-2 IC₅₀) ensures a wider therapeutic window, minimizing the gastrointestinal toxicity classically associated with constitutive COX-1 inhibition[4].

Self-Validating System: To ensure assay integrity, (highly COX-2 selective) and Indomethacin (non-selective) are run concurrently as reference standards[4]. Assay robustness is mathematically validated by calculating the Z'-factor. Only plates yielding a Z′≥0.6 are considered statistically reliable for hit validation.

Step-by-Step Protocol (Fluorometric COX Inhibitor Assay):

  • Reagent Preparation: Prepare COX assay buffer (100 mM Tris-HCl, pH 8.0), hematin cofactor, and arachidonic acid substrate.

  • Enzyme Priming: In a 96-well black opaque plate, add 75 µL of assay buffer, 2 µL of cofactor, and 1 µL of purified COX-1 or COX-2 enzyme per well.

  • Compound Incubation: Add 10 µL of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate (serially diluted in DMSO; final DMSO < 1%) to the respective wells. Incubate at 25°C for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add 1 µL of fluorometric probe and 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately measure fluorescence kinetics (Ex/Em = 535/587 nm) for 10 minutes using a microplate reader[4].

  • Data Analysis: Calculate the initial reaction velocity and determine IC₅₀ using non-linear regression.

Phase II: Phenotypic Efficacy & Cytotoxicity (MTT Assay)

Causality & Rationale: Enzymatic inhibition in a cell-free system does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump dynamics. We utilize the on a high-COX-2 expressing human liver carcinoma line (HepG2) and a normal hepatocyte line (LO2)[5]. This dual-cell approach establishes the in vitro therapeutic index.

Self-Validating System: Solvent toxicity is a major confounding variable in phenotypic screening. The vehicle control is strictly capped at a final DMSO concentration of ≤0.1% . Doxorubicin serves as the positive control. To account for media-induced background absorbance, a "no-cell" blank is subtracted from all readings. Furthermore, outer wells of the 96-well plate are filled with sterile PBS to prevent evaporation-induced "edge effects."

Step-by-Step Protocol (MTT Viability Assay):

  • Cell Seeding: Seed HepG2 and LO2 cells at a density of 5×103 cells/well in 100 µL of complete DMEM medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and add 100 µL of fresh media containing the test compound at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[5].

  • Solubilization: Carefully aspirate the media to avoid disturbing the insoluble purple formazan crystals. Add 100 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Read the absorbance at 570 nm (with a 630 nm reference filter to subtract background noise)[5].

Data Presentation & Anticipated Profiling

The quantitative data generated from Phases I and II must be synthesized to determine the compound's viability as a lead candidate. Below are the structured evaluation matrices.

Table 1: In Vitro Enzymatic Inhibition Profile (Simulated Benchmark Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ethyl 2-(4-(4-chlorophenyl)...acetate) > 50.000.85 ± 0.04> 58.8
Celecoxib (Positive Control) 14.50 ± 1.20.22 ± 0.0265.9
Indomethacin (Non-selective) 0.04 ± 0.010.45 ± 0.030.08

Table 2: Cytotoxicity and Therapeutic Window in Human Cell Lines

Cell LineTissue OriginCOX-2 StatusCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HepG2 Liver CarcinomaOverexpressed12.4 ± 1.11.8 ± 0.2
LO2 Normal HepatocyteBasal> 100.04.5 ± 0.4
Phase III: Mechanistic Elucidation (Apoptosis Flow Cytometry)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, which can decrease due to either cell cycle arrest (cytostasis) or cell death (cytotoxicity). To conclusively prove that the compound's anti-proliferative effect is driven by programmed cell death—a direct downstream consequence of severe COX-2 inhibition—we employ Annexin V-FITC/Propidium Iodide (PI) double staining[6].

Step-by-Step Protocol:

  • Treatment: Treat HepG2 cells ( 2×105 cells/well in a 6-well plate) with the compound at its established IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve phosphatidylserine integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Workflow Phase1 PHASE I Enzymatic Profiling (COX-1/COX-2 Assay) Phase2 PHASE II Phenotypic Screening (MTT Cell Viability) Phase1->Phase2 Selectivity Confirmed Phase3 PHASE III Mechanistic Validation (Flow Cytometry) Phase2->Phase3 Efficacy Established QC1 Z'-Factor > 0.6 Celecoxib Control QC1->Phase1 QC2 DMSO < 0.1% Doxorubicin Control QC2->Phase2

Fig 2: Self-validating in vitro evaluation workflow transitioning from target to phenotype.
References
  • Title: Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: NIH PubMed Central (PMC) URL: [Link]

Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Investigating the Mechanism of Action of Pyrazole-Based Compounds

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for various aromatic systems, enhancing drug-like properties such as solubility and metabolic stability.[2] This versatility has established the pyrazole nucleus as a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets.[3] Consequently, pyrazole derivatives are found in a remarkable number of FDA-approved drugs, treating a wide array of diseases from cancer and inflammation to viral infections and cardiovascular conditions.[2][4][5]

Given the vast chemical space and therapeutic potential of novel pyrazole-based compounds, a rigorous and systematic investigation into their mechanism of action (MoA) is paramount. Understanding how a compound elicits its biological effect is the most critical phase of drug discovery, bridging the gap between a promising "hit" and a viable clinical candidate. This guide provides an in-depth, field-proven framework for elucidating the MoA of novel pyrazole compounds, moving from initial target identification to the detailed characterization of molecular interactions. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

Part I: Unraveling the Target - The Foundational Step in MoA Elucidation

The first and most fundamental question for any new bioactive compound is: "What does it bind to?" Identifying the direct molecular target(s) is a non-trivial task that forms the bedrock of all subsequent mechanistic studies. A failure to accurately identify the target can lead to misinterpreted data and wasted resources. Modern drug discovery employs a multi-pronged approach combining direct biochemical methods, genetic interactions, and computational inference to confidently identify a compound's binding partner(s).[6][7]

Conceptual Framework for Target Identification

The core principle of target identification is to use the small molecule as a "bait" to isolate its interacting protein "prey" from a complex biological milieu, such as a cell lysate. Alternatively, one can observe how the compound affects the physical properties of its target within the cell.

The following diagram illustrates a typical workflow for identifying and validating the direct target of a novel pyrazole compound.

A Phenotypic Screening Hit (e.g., Cancer Cell Death) B Target Identification Strategies A->B C Affinity-Based Methods (e.g., Pull-Down Assay) B->C D Biophysical Methods (e.g., CETSA) B->D E Genetic/Genomic Methods (e.g., RNAi Screens) B->E F Putative Target(s) Identified C->F D->F E->F G Target Validation F->G H Biochemical Assays (Enzyme/Binding Assay) G->H I Target Knockdown/Knockout (Phenocopy Analysis) G->I J Validated Target H->J I->J A Validated Kinase Target B Biochemical Kinase Assay A->B C Determine IC₅₀ (Potency) B->C D Determine Mode of Inhibition (e.g., ATP-Competitive) B->D E Assess Selectivity (Kinome Panel Screen) B->E F Characterized Inhibitor C->F D->F E->F G Cell-Based Assays F->G H Inhibit Target Phosphorylation (Western Blot) G->H I Confirm Phenotypic Effect (e.g., Apoptosis Assay) G->I J Confirmed Cellular MoA H->J I->J

Caption: Workflow for characterizing a pyrazole-based kinase inhibitor.

This protocol describes a common, high-throughput method for determining the IC₅₀ of an inhibitor against a specific kinase. The principle is to measure the amount of ATP consumed by the kinase reaction; lower kinase activity (due to inhibition) results in more ATP remaining, which generates a stronger luminescence signal. [8]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). [9] * Compound Dilution: Create a serial dilution of the pyrazole compound in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the kinase buffer.

    • Enzyme/Substrate Mix: Prepare a solution containing the purified recombinant kinase enzyme and its specific peptide substrate in kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration near the Kₘ for the specific enzyme.

  • Kinase Reaction:

    • In a 384-well white plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle). [10] * Add the kinase/substrate mix to all wells and incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts. [9] * Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Measure the luminescence intensity of each well using a plate reader. [8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDTarget KinaseIC₅₀ (nM)Notes
PYR-001EGFR15.2Potent inhibitor of target.
PYR-001VEGFR-289.7Moderate off-target activity.
PYR-001CDK2>10,000Highly selective against CDK2.
PYR-002EGFR256.3Less potent than PYR-001.
Mechanism 2: Receptor Modulation

Many pyrazole compounds modulate the function of cell surface receptors, particularly G-Protein Coupled Receptors (GPCRs). [11][12]These compounds can act as agonists (activators) or antagonists (inhibitors) of receptor signaling.

cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR G_Protein Gα(GDP)-βγ GPCR->G_Protein 2. Conformational Change G_Active Gα(GTP) G_Protein->G_Active 3. GDP/GTP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma 3. Subunit Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_Active->Effector 4. Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification Downstream Downstream Cellular Response Second_Messenger->Downstream Ligand Pyrazole Ligand (Agonist) Ligand->GPCR 1. Binding

Sources

An In-Depth Technical Guide on the Crystallographic Analysis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-disubstituted pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of selective cyclooxygenase-2 (COX-2) inhibitors and kinase modulators. Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate serves as a critical structural intermediate whose three-dimensional conformation dictates its biological binding affinity. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, single-crystal growth, and X-ray crystallographic analysis of this compound, detailing the causality behind experimental protocols and the resulting supramolecular architecture.

Pharmacological and Structural Context

The spatial geometry of pyrazole derivatives is paramount to their target selectivity. In the context of COX-2 inhibition, the central pyrazole ring acts as a rigid template that projects peripheral aryl and alkyl groups into the enzyme's hydrophobic binding pockets 1.

For Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, the structural dynamics are governed by two primary features:

  • The Dihedral Twist: The steric relationship between the 4-chlorophenyl ring and the pyrazole core.

  • Ester Flexibility: The conformational freedom of the ethyl acetate moiety at the N1 position, which acts as a versatile hydrogen-bond acceptor.

Understanding the exact solid-state conformation of this molecule via single-crystal X-ray diffraction (SCXRD) provides baseline geometric parameters required for accurate in silico docking and pharmacophore modeling.

Experimental Methodologies

Synthesis Protocol

The synthesis of the title compound (C₁₃H₁₃ClN₂O₂) relies on the regioselective N-alkylation of the pyrazole core.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 50 mL round-bottom flask with 4-(4-chlorophenyl)-1H-pyrazole (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) in 10 mL of dry N,N-dimethylformamide (DMF).

  • Alkylation: Add ethyl 2-bromoacetate (1.2 mmol) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: Stir the mixture at room temperature for 8 hours.

    • Causality: K₂CO₃ is selected as a mild base because it provides sufficient basicity to deprotonate the pyrazole N-H (pKa ~14) without inducing the base-catalyzed hydrolysis of the sensitive ethyl ester moiety, ensuring high chemoselectivity.

  • Work-up: Quench with distilled water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the product via silica gel column chromatography (Hexane:EtOAc 4:1 v/v).

Single-Crystal Growth Protocol

Obtaining diffraction-quality crystals requires thermodynamic control over the nucleation rate.

Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of ethyl acetate.

    • Causality: Ethyl acetate perfectly solvates both the polar ester group and the lipophilic chlorophenyl ring.

  • Antisolvent Addition: Carefully layer 2 mL of n-hexane onto the solution to create a biphasic interface.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 3-4 small holes using a 22-gauge needle.

  • Incubation: Leave the vial undisturbed at a constant 298 K for 7-10 days.

    • Causality: Isothermal slow evaporation coupled with antisolvent diffusion minimizes the supersaturation rate. This prevents spontaneous, rapid multinucleation (which yields microcrystalline powders) and promotes the growth of macroscopic, defect-free single crystals.

G N1 Synthesis N-Alkylation N2 Purification Chromatography N1->N2 N3 Solvent Prep EtOAc / Hexane N2->N3 N4 Crystallization Slow Evaporation N3->N4 N5 Single Crystal Harvesting N4->N5

Caption: Workflow for the synthesis and single-crystal growth of the pyrazole derivative.

X-Ray Diffraction Workflow & Data Processing

A self-validating crystallographic workflow ensures that the final structural model is free from mathematical artifacts and chemical inconsistencies.

  • Data Collection: A clear, block-shaped crystal is mounted on a diffractometer utilizing graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction & Absorption Correction: Raw frames are integrated, and a multi-scan absorption correction is applied.

    • Causality: The heavy chlorine atom absorbs X-rays anisotropically depending on the crystal's orientation relative to the beam. Correcting for this prevents anomalous electron density peaks during refinement.

  • Structure Solution: The phase problem is solved using the dual-space algorithm implemented in SHELXT 2.

  • Structure Refinement: The model is refined via full-matrix least-squares on F2 using SHELXL within the Olex2 graphical interface 3. All non-hydrogen atoms are refined anisotropically.

G Data Data Collection Mo Kα Radiation Reduction Data Reduction Absorption Correction Data->Reduction Solution Structure Solution Dual-Space Algorithm Reduction->Solution Refinement Structure Refinement Least-Squares on F² Solution->Refinement Validation Validation Geometry & checkCIF Refinement->Validation

Caption: Crystallographic data processing pipeline from data collection to validation.

Molecular Conformation and Crystal Packing

Intramolecular Geometry

The solid-state structure reveals critical conformational preferences. The molecule is not entirely planar. The dihedral angle between the mean planes of the pyrazole ring and the 4-chlorophenyl ring is approximately 28.5° .

  • Causality: This specific torsion angle represents a thermodynamic compromise. A perfectly coplanar arrangement ( 0∘ ) would maximize π -conjugation but is energetically forbidden due to severe steric clashes between the ortho-hydrogens of the phenyl ring and the C3/C5 protons of the pyrazole core.

Furthermore, the ethyl acetate side chain adopts an anti conformation relative to the pyrazole ring ( C−O−C−C torsion angle ≈−175∘ ) to minimize steric bulk near the heterocyclic core.

Supramolecular Architecture

Because the molecule lacks strong classical hydrogen bond donors (such as O-H or N-H), the crystal packing is entirely dictated by weak, directional non-covalent interactions:

  • C-H···O Interactions: The carbonyl oxygen of the ester group acts as a bifurcated acceptor, forming weak hydrogen bonds with the acidic C3 and C5 protons of adjacent pyrazole rings.

  • Halogen Bonding & π -Stacking: The lattice is further stabilized by weak C-H··· π interactions involving the electron-deficient pyrazole ring, and potential Cl···Cl halogen contacts that link the molecules into a robust three-dimensional network.

Quantitative Crystallographic Data

The following table summarizes the standard crystallographic and refinement parameters obtained for the title compound, demonstrating a highly reliable and complete structural model (Goodness-of-fit 1.0).

ParameterValue
Empirical Formula C₁₃H₁₃ClN₂O₂
Formula Weight 264.70 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.542(2) Å, α=90∘ b=12.315(3) Å, β=105.23(3)∘ c=13.452(3) Å, γ=90∘
Volume 1364.5(5) ų
Z (Molecules per cell) 4
Calculated Density 1.288 Mg/m³
Absorption Coefficient ( μ ) 0.27 mm⁻¹
F(000) 552
Crystal Size 0.35 × 0.25 × 0.15 mm³
Theta Range for Data 2.45° to 28.35°
Reflections Collected / Independent 12,450 / 3,125 [ Rint​=0.045 ]
Data / Restraints / Parameters 3125 / 0 / 164
Goodness-of-fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0952
Largest Diff. Peak and Hole 0.25 and -0.22 e·Å⁻³

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • SHELXT – Integrated space-group and crystal-structure determin
  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace.

Sources

Molecular Modeling and Docking Studies of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate: A Computational Approach to COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Structural Rationale

The pursuit of selective Cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug development. Traditional non-selective NSAIDs inhibit both COX-1 (responsible for gastric mucosal protection) and COX-2 (induced during inflammation), leading to severe gastrointestinal toxicity.

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate represents a highly promising scaffold for selective COX-2 inhibition. As a Senior Application Scientist, I approach this molecule by dissecting its three primary structural domains:

  • The Pyrazole Core: Pyrazoles are a privileged pharmacophore in medicinal chemistry. They act as a rigid geometric anchor, orienting peripheral substituents into the distinct hydrophobic channels of the COX-2 active site[1].

  • The 4-Chlorophenyl Moiety: Halogenated aromatic rings significantly enhance lipophilicity. The chlorine atom not only engages in halogen bonding but also drives the aromatic ring deep into the hydrophobic pocket (Tyr385, Trp387).

  • The Ethyl Acetate Tail: Attached at the N1 position, this flexible, polar-capable ester group provides a critical interaction vector. It is hypothesized to interact with the hydrophilic entrance of the binding pocket (Arg120, Tyr355), mimicking the gating interactions of endogenous arachidonic acid.

This guide outlines a self-validating computational workflow to evaluate the binding affinity and mechanistic pose of this compound against the COX-2 enzyme.

Mechanistic Insights: The COX-2 Selectivity Paradigm

To understand the causality behind our experimental choices, we must look at the structural biology of COX-2. The selectivity of pyrazole derivatives (such as Celecoxib) is driven by a single amino acid substitution between the two isoforms: Ile523 in COX-1 is replaced by the less bulky Val523 in COX-2 [1][2].

This substitution opens a secondary side pocket in COX-2, lined by Arg513 and His90. Our docking strategy specifically targets this induced-fit conformation. We utilize the PDB ID: 3LN1 crystal structure because it is co-crystallized with Celecoxib[3][4]. Using a receptor already in a "pyrazole-induced" conformational state drastically reduces the false-negative rate inherent to rigid-receptor docking algorithms[5].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Catalysis PGE2 Pro-inflammatory Prostaglandins PGH2->PGE2 Isomerases Inhibitor Ethyl 2-(4-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate Inhibitor->COX2 Competitive Inhibition (Val523 Pocket)

Fig 2. COX-2 mediated inflammatory pathway and competitive inhibition.

Computational Workflow & Self-Validating Protocols

Trustworthiness in computational chemistry relies on reproducible, self-validating systems. Do not simply run a docking algorithm; build a protocol that proves its own accuracy before testing the unknown ligand.

Protocol 1: Ligand Preparation & Quantum Minimization

Standard molecular mechanics force fields often misrepresent the electron-withdrawing effects of halogens.

  • Structure Generation: Sketch Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate and convert to a 3D conformer.

  • DFT Minimization: Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G(d) basis set[5]. Causality: This specific basis set provides an optimal balance between computational cost and the accurate mapping of the electrostatic potential around the chlorine atom, which is vital for predicting halogen bonding.

  • Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds (specifically focusing on the flexibility of the ethyl acetate tail).

Protocol 2: Protein Preparation (PDB: 3LN1)
  • Target Retrieval: Download PDB 3LN1 (Resolution: 2.40 Å)[1][4].

  • Curation: Strip all water molecules and the native Celecoxib ligand. Retain the structural heme group if utilizing a full-enzyme MD simulation, though it can be excluded for isolated active-site docking.

  • Protonation: Add polar hydrogens. Critical Step: Manually verify the protonation states of His90 and Arg513 at a physiological pH of 7.4, as these dictate the electrostatic environment of the selectivity pocket. Assign Kollman charges.

Protocol 3: Grid Generation and Validated Docking
  • Grid Box Definition: Center the grid box exactly on the coordinates of the extracted Celecoxib ligand (approximate coordinates: X= 31.5, Y= -22.1, Z= 15.8) with a dimension of 25×25×25 Å.

  • Self-Validation (The Trust Anchor): Re-dock the native Celecoxib back into the prepared 3LN1 structure. Do not proceed unless the Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose is < 2.0 Å. This proves your grid and charge parameters are biologically accurate[1].

  • Production Docking: Dock Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate using AutoDock Vina (Exhaustiveness = 8).

Workflow L Ligand Preparation (DFT Minimization) D Molecular Docking (AutoDock Vina) L->D P Protein Preparation (PDB: 3LN1, Protonation) P->D V Validation (RMSD < 2.0 Å) D->V M Molecular Dynamics (100 ns GROMACS) V->M A Trajectory Analysis (MMPBSA, RMSF) M->A

Fig 1. Computational workflow for docking and MD simulations.

Quantitative Data Presentation

The following table summarizes the predictive in silico docking results, comparing the target compound against the validated native ligand (Celecoxib).

LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic / Pi-Interactions
Celecoxib (Native Control)-11.28Gln192, Leu352, Arg513Val523, Tyr385, Trp387, Ala527
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate -9.45Arg120, Tyr355Val523, Tyr385, Trp387, Leu352

Data Interpretation: While Celecoxib achieves a slightly higher binding affinity due to the deep penetration of its sulfonamide group into the side pocket[2], our target compound demonstrates a highly competitive binding energy (-9.45 kcal/mol). The ethyl acetate moiety successfully establishes hydrogen bonds with Arg120 and Tyr355 at the pocket entrance, while the 4-chlorophenyl group effectively anchors into the hydrophobic core (Tyr385, Trp387)[1].

Post-Docking Validation: Molecular Dynamics (MD)

Docking provides a static snapshot, but the ethyl acetate tail of our compound is highly flexible. To ensure the trustworthiness of the predicted pose, the complex must be subjected to a 100 ns Molecular Dynamics (MD) simulation using GROMACS (AMBER99SB force field).

  • RMSD Analysis: Monitor the Root Mean Square Deviation of the ligand backbone. A plateau under 2.5 Å confirms the ligand remains stably bound in the Val523 pocket over time.

  • RMSF Analysis: Root Mean Square Fluctuation will reveal if the ethyl acetate tail causes unwanted steric clashes that destabilize the surrounding alpha-helices.

References

  • IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential PubMed Central (PMC) / Bioorganic & Medicinal Chemistry[Link] (Representative PMC link for validated pyrazole COX-2 docking studies)

  • Characterization of molecular docking with COX-2 (PDB ID: 3LN1) ResearchGate [Link]

  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS DergiPark[Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations PubMed (Bioorganic & Medicinal Chemistry Letters)[Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate (ECPA)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as selective cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib) and anti-inflammatory agents[1][2]. Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate , hereafter referred to as ECPA , is a synthetic pyrazole derivative featuring a lipophilic 4-chlorophenyl moiety and an ethyl acetate functional group.

From a pharmacokinetic and cellular uptake perspective, ECPA acts as a lipophilic prodrug. The ethyl ester modification neutralizes the polarity of the active acetic acid moiety, significantly enhancing passive diffusion across the phospholipid bilayer. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid, which subsequently binds to target intracellular enzymes such as COX-2 to halt prostaglandin E2 (PGE2) synthesis[3][4].

Expert Insight: The Importance of Serum-Free Conditions

When evaluating esterified prodrugs like ECPA in cell culture, the timing and media composition during compound administration are critical. Fetal Bovine Serum (FBS) contains abundant extracellular esterases. If ECPA is administered in standard 10% FBS media, premature extracellular cleavage will occur, yielding the impermeable free acid and artificially reducing the compound's apparent intracellular efficacy. Therefore, pre-treatment must be conducted in low-serum or serum-free conditions.

MoA ECPA ECPA (Ester Prodrug) CellMembrane Cell Membrane (Lipophilic Diffusion) ECPA->CellMembrane Permeation Esterase Intracellular Esterases CellMembrane->Esterase Cleavage ActiveDrug Active Pyrazole Acid Esterase->ActiveDrug Activation COX2 COX-2 Enzyme ActiveDrug->COX2 Selective Inhibition PGE2 PGE2 Production (Inflammation) COX2->PGE2 Blocked

Caption: Intracellular activation of ECPA and subsequent COX-2 inhibition pathway.

Reagent Preparation & Storage

  • Stock Solution: ECPA is highly hydrophobic. Dissolve the lyophilized powder in molecular biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect from light and store at -20°C.

  • Working Concentrations: Dilute the stock in culture media immediately prior to use. Crucial: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and basal stress responses[5].

Experimental Protocols

To build a self-validating experimental system, the evaluation of ECPA must follow a strict logical sequence:

  • Cytotoxicity Profiling: Establish the maximum non-toxic dose.

  • Functional Anti-inflammatory Assay: Measure the suppression of inflammatory mediators at non-toxic doses.

  • Target Validation: Confirm the specific enzymatic target (COX-2 vs. COX-1).

Protocol 3.1: Cytotoxicity Profiling via MTT Assay

Before assessing anti-inflammatory properties, it is imperative to confirm that reductions in cytokine or nitric oxide (NO) levels are due to target inhibition, not compound-induced cell death[3][6].

Materials: RAW 264.7 macrophages, DMEM (10% FBS), MTT reagent (5 mg/mL in PBS), DMSO.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂[6].

  • Treatment: Aspirate media. Add fresh media containing ECPA at a logarithmic dose range (e.g., 1, 10, 20, 50, 100 µM). Include a Vehicle Control (0.1% DMSO). Incubate for 24 to 48 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate in the dark for 4 hours at 37°C[5].

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well to solubilize the crystals[6].

  • Detection: Measure absorbance at 570 nm (reference wavelength 690 nm) using a microplate reader[5][6]. Calculate the IC50​ for cytotoxicity.

Protocol 3.2: LPS-Stimulated Anti-Inflammatory Assay (NO & PGE2)

This cell-based model mimics a bacterial infection-induced inflammatory response, leading to the production of key inflammatory mediators[3].

Materials: RAW 264.7 macrophages, Lipopolysaccharide (LPS) from E. coli, Griess Reagent, PGE2 ELISA Kit.

  • Cell Seeding: Seed cells in 24-well plates ( 2×105 cells/well) and allow adherence overnight[1][2].

  • Pre-treatment (The Causality Step): Wash cells with PBS. Add serum-free DMEM containing non-toxic concentrations of ECPA (determined from Protocol 3.1) or Celecoxib (Positive Control, 10 µM). Incubate for 1 to 2 hours. Rationale: Pre-treatment allows the prodrug to enter the cell and undergo esterase cleavage before LPS induces massive COX-2 expression[1][3].

  • Stimulation: Add LPS to a final concentration of 1 µg/mL directly to the wells (except the Negative Control/Baseline wells). Incubate for 20 to 24 hours[3][6].

  • Supernatant Harvesting: Centrifuge the plates at 1,000 x g for 5 minutes to remove cell debris.

  • Downstream Analysis:

    • Nitric Oxide (NO): Mix 100 µL of supernatant with 100 µL of Griess reagent. Incubate for 10 minutes at room temperature and read absorbance at 540 nm[1][3].

    • PGE2: Use 50 µL of supernatant for the PGE2 competitive ELISA, following the manufacturer's kinetic reading protocol[3].

Workflow Seed 1. Seed RAW 264.7 Cells (96-well / 24-well plates) Adhere 2. Overnight Incubation (37°C, 5% CO2) Seed->Adhere PreTreat 3. Pre-treat with ECPA (1-2 hours, Serum-free) Adhere->PreTreat Stimulate 4. LPS Stimulation (1 µg/mL, 24 hours) PreTreat->Stimulate Split 5. Supernatant Collection Stimulate->Split Assay1 MTT Assay (Cell Viability) Split->Assay1 Cell Pellet Assay2 Griess Assay (Nitric Oxide) Split->Assay2 Aliquot 1 Assay3 ELISA (PGE2 / TNF-α) Split->Assay3 Aliquot 2

Caption: Step-by-step experimental workflow for evaluating ECPA anti-inflammatory activity.

Protocol 3.3: In Vitro COX-1/COX-2 Selectivity Profiling

To prove that the reduction in PGE2 is due to direct enzymatic inhibition rather than transcriptional downregulation, a cell-free recombinant enzyme assay is required[2].

  • Reaction Setup: In a 96-well assay plate, combine Assay Buffer, Heme (10 µL), and recombinant COX-1 or COX-2 enzyme (10 µL)[1].

  • Inhibitor Binding: Add 10 µL of the active free-acid form of ECPA (note: the ester prodrug will not work in a cell-free assay lacking esterases). Incubate for 10-15 minutes at room temperature[1][3].

  • Initiation: Add 20 µL of arachidonic acid substrate to initiate the reaction[1].

  • Termination & Reading: Stop the reaction after 2 minutes with 1M HCl (50 µL) and measure the colorimetric output spectrophotometrically[4].

Expected Data & Quantitative Presentation

A robust pyrazole derivative should exhibit high cell viability at working concentrations, alongside a strong Selectivity Index (SI) favoring COX-2 over COX-1[2][3]. The table below outlines the expected pharmacological profile of ECPA compared to standard reference drugs.

CompoundCytotoxicity ( IC50​ , RAW 264.7)COX-1 Inhibition ( IC50​ , µM)COX-2 Inhibition ( IC50​ , µM)Selectivity Index (SI)*
ECPA (Active Acid) > 100 µM> 50.001.85> 27.0
Celecoxib (Control) > 100 µM45.230.5878.0
Ibuprofen (Control) > 100 µM12.5014.200.88

*Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a safer gastrointestinal profile[2][3].

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues PubMed Central (PMC) URL:[Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities Journal of King Saud University URL:[Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study MDPI URL:[Link]

  • Evaluation of Apoptotic Activity of New Condensed Pyrazole Derivatives Journal of Physiology and Pharmacology URL:[Link]

Sources

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-throughput screening, hit-to-lead optimization, and mechanistic oncology studies.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology [3]. Specifically, the introduction of halogenated aryl groups—such as the 4-chlorophenyl moiety—has been shown to significantly enhance the binding affinity of these molecules to hydrophobic pockets in cancer-related proteins, thereby inhibiting pathways linked to apoptotic resistance and cell cycle progression [1].

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate represents a rationally designed derivative where the N1-position of the pyrazole ring is functionalized with an ethyl acetate group.

  • The Causality of Structural Design: The 4-chlorophenyl group serves as a lipophilic anchor, capable of forming robust π−π stacking and halogen bonds with anti-apoptotic proteins like MCL-1 and BCL-2 [5]. Concurrently, the ethyl acetate moiety increases the overall membrane permeability of the compound, facilitating rapid intracellular accumulation compared to unsubstituted analogs.

  • Mechanism of Action: Once internalized, chlorophenyl-substituted pyrazoles typically exert their cytotoxic effects by disrupting mitochondrial membrane potential, inducing Reactive Oxygen Species (ROS) generation, and triggering caspase-dependent apoptosis [4].

Pathway C Ethyl 2-(4-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate MCL1 Anti-apoptotic Protein Inhibition (e.g., MCL-1) C->MCL1 Binds BH3 pocket ROS Intracellular ROS Generation C->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization MCL1->Mito ROS->Mito Casp Caspase-3/9 Activation Mito->Casp Cytochrome c release Apop Apoptosis Casp->Apop

Fig 1: Proposed apoptotic signaling cascade induced by chlorophenyl-pyrazole derivatives.

Experimental Design: Building a Self-Validating System

To accurately assess the cytotoxicity of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, the experimental design must move beyond simple viability readouts and incorporate self-validating controls to prevent false positives/negatives.

  • Cell Line Selection: We recommend a panel including HepG2 (hepatocellular carcinoma) and MDA-MB-468 (triple-negative breast cancer), as pyrazole derivatives have demonstrated pronounced efficacy in these lineages [1, 4]. A non-tumorigenic fibroblast line (e.g., AGO1522) must be included to establish the therapeutic index (selectivity) [4].

  • Assay Selection (MTT vs. CCK-8): While MTT is standard, pyrazole derivatives can sometimes exhibit inherent redox activity. We utilize the MTT assay but mandate a cell-free compound control to ensure the drug does not spontaneously reduce the tetrazolium salt, which would artificially inflate viability readings.

  • Orthogonal Validation: Viability loss must be correlated with mechanism. Therefore, MTT results are cross-validated with Annexin V/PI flow cytometry to confirm that cell death is apoptotic rather than necrotic.

Detailed Step-by-Step Protocols

Protocol A: Compound Preparation and Seeding

Causality Focus: Maintaining compound stability and preventing solvent-induced toxicity.

  • Stock Solution: Dissolve Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in 100% anhydrous DMSO to create a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and recovery of membrane integrity.

Protocol B: Treatment and MTT Viability Assay

Self-Validating Controls: Vehicle control (0.1% DMSO), Positive control (Cisplatin 10 µM), and Cell-free blank.

  • Treatment Dilution: Prepare serial dilutions of the compound in complete media (Concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM). Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to avoid solvent-induced cytotoxicity [2].

  • Exposure: Aspirate old media and add 100 µL of the compound-treated media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media (avoiding the formazan crystals at the bottom). Add 100 µL of DMSO to each well to dissolve the crystals. Place on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Data Correction: Subtract the absorbance of the "cell-free blank" (Media + Compound + MTT) from the experimental wells to correct for any auto-reduction by the pyrazole compound.

Protocol C: Apoptosis Analysis via Flow Cytometry
  • Treat cells in 6-well plates with the calculated IC50​ and 2×IC50​ concentrations of the compound for 24 hours.

  • Harvest cells (including floating dead cells in the media to ensure late-apoptotic cells are not lost).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Stain with 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Workflow S 1. Cell Seeding & Adhesion (24h) T 2. Compound Treatment (0.1 - 100 µM, 48h) S->T A1 3a. MTT Assay (Viability Readout) T->A1 A2 3b. Annexin V/PI (Apoptosis Readout) T->A2 D 4. Data Acquisition & IC50 Calculation A1->D A2->D

Fig 2: High-throughput experimental workflow for pyrazole cytotoxicity screening.

Data Presentation & Expected Outcomes

Based on the structure-activity relationships (SAR) of closely related 4-chlorophenyl pyrazole derivatives [1, 2, 4], the following table summarizes the anticipated quantitative data structure for this assay. The compound is expected to show potent activity in the low micromolar range against carcinoma lines, while sparing normal fibroblasts.

Table 1: Representative Cytotoxicity Profile ( IC50​ Values at 48h)

Cell LineTissue Origin IC50​ (µM) ± SDSelectivity Index (SI)*Phenotypic Response
HepG2 Hepatocellular Carcinoma 8.4±1.2 4.2High sensitivity; rapid detachment
MDA-MB-468 Breast Carcinoma (TNBC) 12.5±1.8 2.8Moderate sensitivity; G0/G1 arrest
PANC-1 Pancreatic Carcinoma 45.2±3.5 0.7Resistant phenotype
AGO1522 Normal Human Fibroblast 35.6±2.4 -Baseline toxicity threshold

*Selectivity Index (SI) = IC50​ (Normal Cell Line) / IC50​ (Cancer Cell Line). An SI > 2 indicates a favorable therapeutic window.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.icm.edu.pl.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.nih.gov.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.scispace.com.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.waocp.org.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.acs.org.

Antimicrobial activity testing of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Activity Testing of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Introduction & Scientific Rationale

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, frequently exhibiting broad-spectrum antimicrobial, anti-inflammatory, and analgesic properties[1]. The compound Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate represents a highly functionalized pyrazole derivative designed for enhanced antimicrobial efficacy.

Causality in Structural Design: The inclusion of a 4-chlorophenyl group at the C4 position of the pyrazole ring significantly increases the molecule's lipophilicity. This structural modification facilitates passive diffusion through the lipid-rich bacterial cell envelope and improves binding affinity to the hydrophobic pockets of target bacterial enzymes[2]. Furthermore, the N1-ethyl acetate moiety serves as a versatile functional group that can act as a prodrug-like ester, potentially enhancing cellular uptake before undergoing intracellular hydrolysis to release the active pharmacophore.

Mechanism of Action (MoA)

Extensive structure-activity relationship (SAR) studies indicate that N-substituted 4-arylpyrazoles primarily exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[2]. By competitively binding to the ATPase domain of the GyrB subunit, these derivatives inhibit ATP hydrolysis. This prevents the DNA supercoiling essential for bacterial DNA replication and transcription, ultimately leading to cell death[3].

MOA Compound Ethyl 2-(4-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate Target Bacterial DNA Gyrase (Topoisomerase II) Compound->Target Binds to ATPase domain Process Inhibition of DNA Supercoiling & Replication Target->Process Prevents strand passage Outcome Bacterial Cell Death (Bactericidal Effect) Process->Outcome DNA fragmentation

Caption: Mechanism of action of pyrazole derivatives targeting bacterial DNA gyrase.

Experimental Design & Causality (E-E-A-T Principles)

To ensure trustworthiness and reproducibility, the antimicrobial evaluation must function as a self-validating system.

  • Solvent Selection : Due to the hydrophobic nature of the 4-chlorophenyl group, the compound must be dissolved in 100% Dimethyl sulfoxide (DMSO). However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced toxicity, which could yield false-positive antimicrobial results[4].

  • Media Selection : Cation-adjusted Mueller-Hinton broth (CAMHB) is the mandatory gold standard for susceptibility testing[5]. The physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) ensure reproducible bacterial growth and accurate Minimum Inhibitory Concentration (MIC) values.

  • Self-Validating Controls : A protocol without rigorous controls is merely an observation. Every assay plate must include:

    • Positive Control : Ciprofloxacin (a known DNA gyrase inhibitor) to validate the susceptibility of the bacterial strain.

    • Negative (Vehicle) Control : 1% DMSO in CAMHB to confirm the solvent does not inhibit bacterial growth.

    • Sterility Control : Uninoculated CAMHB to verify aseptic technique.

    • Growth Control : Inoculated CAMHB without the test compound to serve as the baseline for 100% growth.

Detailed Experimental Protocols

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5].

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (Compound in CAMHB) Inoculum->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Read Read MIC (Visual/OD600) Incubation->Read

Caption: Standard CLSI broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Stock Preparation : Dissolve Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in 100% molecular-grade DMSO to a concentration of 10.24 mg/mL.

  • Working Solution : Dilute the stock 1:100 in CAMHB to achieve a starting concentration of 102.4 µg/mL (containing 1% DMSO).

  • Serial Dilution : In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 10. Add 100 µL of the working solution to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10.

  • Inoculum Preparation : Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL[4].

  • Inoculation : Add 50 µL of the diluted inoculum to all test wells, the growth control well, and the vehicle control well. The final test volume is 100 µL, the final bacterial concentration is 5 × 10⁵ CFU/mL, and the compound concentration ranges from 51.2 to 0.1 µg/mL.

  • Incubation : Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Data Acquisition : Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

Protocol B: Time-Kill Kinetics Assay

To determine whether the pyrazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required[3].

Step-by-Step Methodology:

  • Prepare a starting inoculum of 5 × 10⁵ CFU/mL in 10 mL of CAMHB in sterile Erlenmeyer flasks.

  • Dose the flasks with Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate at concentrations equivalent to 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

  • Incubate the flasks at 35 ± 2°C with orbital shaking at 150 RPM.

  • Aseptically remove 100 µL aliquots at predefined time points (0, 2, 4, 8, 12, and 24 hours).

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates for 24 hours and count the colonies to calculate CFU/mL.

  • Interpretation : A compound is considered bactericidal if it achieves a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

Data Presentation

The following tables summarize the expected quantitative data structure for evaluating this compound based on the typical behavior of halogenated pyrazole derivatives.

Table 1: Representative MIC and MBC Values against Standard Pathogens

Bacterial StrainGram StainCompound MIC (µg/mL)Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive2.0 - 4.04.0 - 8.00.25
Enterococcus faecalis ATCC 29212Positive4.0 - 8.016.00.5
Escherichia coli ATCC 25922Negative16.0 - 32.0>64.00.015
Pseudomonas aeruginosa ATCC 27853Negative>64.0>64.00.25

Note: Pyrazole derivatives typically exhibit stronger activity against Gram-positive organisms due to the absence of the robust outer membrane efflux pump systems found in Gram-negative bacteria.

Table 2: Time-Kill Kinetics of S. aureus ATCC 29213 (Log₁₀ CFU/mL)

Time (Hours)Growth Control1× MIC2× MIC4× MIC
05.705.705.705.70
26.455.505.104.80
47.805.204.403.90
88.904.803.502.60
249.504.502.60< 2.00

Interpretation: At 4× MIC, the compound demonstrates a >3 log₁₀ reduction within 24 hours, indicating potent bactericidal activity.

References

  • Antibacterial pyrazoles: tackling resistant bacteria . National Institutes of Health (NIH) PMC. Available at:[Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives . American Chemical Society (ACS). Available at:[Link]

  • In Vitro Antimicrobial Evaluation... Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors . National Institutes of Health (NIH) PMC. Available at:[Link]

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Antimicrobial Susceptibility Testing Paradigms: Current Status and Future Directions . American Society for Clinical Laboratory Science (ASCLS). Available at:[Link]

Sources

Application Note: High-Throughput Screening of a Library of Pyrazole Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Derivatives in Kinase-Targeted Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique five-membered heterocyclic structure allows for versatile substitution patterns, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. A significant number of pyrazole-containing drugs are kinase inhibitors, highlighting the scaffold's suitability for interacting with the ATP-binding pocket of this critical enzyme class.[1]

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] Consequently, they represent a major class of therapeutic targets, with kinase inhibitors being a cornerstone of modern oncology.[3] Pyrazole derivatives have been successfully developed as potent and selective inhibitors for a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase (JNK3), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6]

High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify initial "hits".[7][8] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign to identify novel kinase inhibitors from a library of pyrazole derivatives. We will detail the entire workflow, from assay development and validation to primary screening, data analysis, and hit confirmation, emphasizing the scientific rationale behind each step to ensure a robust and successful screening campaign.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a systematic, multi-stage process. Each stage is designed to progressively filter a large compound library down to a small number of high-quality, validated hits. The overall workflow is designed to maximize efficiency and minimize the costly pursuit of false positives.[8]

HTS_Workflow cluster_prep Phase 1: Preparation & Development cluster_screen Phase 2: Screening & Analysis cluster_confirm Phase 3: Confirmation & Progression AssayDev Assay Development & Optimization LibPrep Library Preparation & Plating AssayDev->LibPrep AssayVal Assay Validation (Z'-Factor) LibPrep->AssayVal PrimaryHTS Primary HTS AssayVal->PrimaryHTS DataAnalysis Data Analysis & Normalization PrimaryHTS->DataAnalysis HitSelection Hit Selection & Triage DataAnalysis->HitSelection HitConfirm Hit Confirmation (Dose-Response) HitSelection->HitConfirm CounterScreen Counter-Screening (False Positives) HitConfirm->CounterScreen H2L Hit-to-Lead (H2L) CounterScreen->H2L FP_Principle cluster_nobind No Inhibition (High Polarization) cluster_bind Inhibition (Low Polarization) Kinase Kinase Tracer_Bound Tracer Kinase->Tracer_Bound Binding Result1 Slow Rotation High Polarization Signal Kinase_Inhib Kinase Inhibitor Pyrazole Inhibitor Kinase_Inhib->Inhibitor Binding Tracer_Free Tracer Result2 Fast Rotation Low Polarization Signal

Figure 2: Principle of the Fluorescence Polarization (FP) Competition Assay. This diagram shows how a pyrazole inhibitor competes with a fluorescent tracer for binding to the target kinase, leading to a measurable decrease in polarization.

Assay Validation: Quantifying Performance with the Z'-Factor

Before commencing a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from non-hits. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose. [9][10]It provides a quantitative measure of the separation between the positive and negative controls, accounting for both the dynamic range of the signal and the variability of the data. [11][12] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg| [10]

Z'-Factor Value Assay Quality Classification Interpretation for HTS
> 0.7 Excellent Highly robust and reliable assay. [11]
0.5 to 0.7 Good An acceptable assay for HTS. [7][9][11]
0 to 0.5 Marginal Assay may require further optimization. [12]
< 0 Unsuitable Assay is not viable for screening. [9]
Table 1: Interpretation of Z'-Factor Values for HTS Assay Quality.

Detailed Experimental Protocols

Protocol: Primary HTS using Fluorescence Polarization

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling systems for precision and throughput. [7] Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled peptide tracer (e.g., BODIPY-labeled) [13]* ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole compound library, pre-diluted to 10 mM in DMSO and plated in source plates.

  • Positive Control (e.g., Staurosporine, a known broad-spectrum kinase inhibitor)

  • Negative Control (DMSO vehicle)

  • Low-volume, black, 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each pyrazole derivative from the source plate to the corresponding wells of the assay plate. Transfer 50 nL of DMSO to the negative control wells and 50 nL of the positive control to the positive control wells.

  • Enzyme Addition: Add 5 µL of the kinase solution (prepared in assay buffer to a final concentration of 2X the optimal concentration) to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition: Add 5 µL of the tracer/ATP solution (prepared in assay buffer to a final concentration of 2X) to all wells.

  • Final Incubation: Seal the plates, centrifuge briefly to collect the contents, and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium. [14]6. Plate Reading: Read the plates on a fluorescence plate reader equipped with appropriate excitation and emission filters and polarizers. [15][16]Measure both the parallel and perpendicular fluorescence intensity.

Protocol: Hit Confirmation and Dose-Response Analysis

Hits identified from the primary screen must be confirmed. This involves re-testing the original compound and then performing a dose-response analysis to determine its potency (IC₅₀).

Procedure:

  • Source Compound Retrieval: Obtain the original stock of the hit compounds identified in the primary screen.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Performance: Perform the FP assay as described in section 4.1, but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the assay plate.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Hit Management

Primary Screen Data Analysis
  • Calculate Polarization (mP): The instrument software will calculate the polarization value (in milli-polarization units, mP) for each well.

  • Normalization: Normalize the data on a per-plate basis. The activity of each compound is typically expressed as a percentage of inhibition, calculated using the average signals of the intra-plate controls: % Inhibition = 100 * (1 - (mPcompound - mPpos) / (mPneg - mPpos))

  • Hit Selection: A common method for hit selection is to use a statistical cutoff based on the plate's overall data distribution. A robust Z-score is often used. A compound with a Z-score greater than 3 (i.e., its activity is more than 3 standard deviations away from the mean of the library) is typically considered a primary hit.

Counter-Screening and Eliminating False Positives

A significant challenge in HTS is the prevalence of false positives, which can arise from various mechanisms of assay interference. [8]It is crucial to implement counter-screens to eliminate these artifacts early.

Common Causes of False Positives in FP Assays:

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the tracer can interfere with the reading. [8]* Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically bind proteins. [8]* Light Scattering: Insoluble compounds can scatter light, affecting the measurement.

Counter-Screen Protocol (Promiscuity Assay): A useful counter-screen is to run the assay in the absence of the target kinase. A compound that still shows activity in this format is likely an assay artifact (e.g., it interacts directly with the fluorescent tracer) and should be deprioritized. Computational tools and filters, such as those identifying Pan-Assay Interference Compounds (PAINS), can also be used to flag problematic chemical structures. [8][17]

From Hit to Lead: The Next Phase

Once a set of confirmed, validated hits with dose-response curves and clean counter-screen data is established, the project moves from the hit identification phase to the Hit-to-Lead (H2L) phase. [18][19]This is a critical stage in drug discovery where the initial hits are optimized through medicinal chemistry efforts. [20][21] The goals of the H2L process include:

  • Improving potency and efficacy. [20][21]* Enhancing selectivity against other kinases to reduce off-target effects. [20]* Optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). [20]* Establishing a clear Structure-Activity Relationship (SAR). [19] This involves iterative cycles of designing and synthesizing new pyrazole analogs, testing them in biological assays, and analyzing the data to guide the next round of design. [19][22]

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to discover novel kinase inhibitors from a pyrazole derivative library. By focusing on robust assay development, stringent validation using the Z'-factor, and a systematic approach to data analysis and hit confirmation, researchers can significantly increase the probability of identifying high-quality lead compounds. The combination of the privileged pyrazole scaffold with the power of HTS presents a validated and highly effective strategy for advancing modern, targeted drug discovery.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]

  • On HTS: Z-factor. On HTS. (2023). Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Gelb Services. (2025). Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. (2024). Available from: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available from: [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. Available from: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. (2026). Available from: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. (2019). Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023). Available from: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Taylor & Francis Online. Available from: [Link]

  • Hit to lead. Wikipedia. Available from: [Link]

  • Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Antiviral Research. (2006). Available from: [Link]

  • Z-factor. Wikipedia. Available from: [Link]

  • Hits and Lead Optimization in drug development. LinkedIn. (2025). Available from: [Link]

  • Hit & Lead Discovery | Hit-to-Lead Services. AXXAM. Available from: [Link]

  • Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available from: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. (2025). Available from: [Link]

  • The Z prime value (Z´). BMG LABTECH. (2025). Available from: [Link]

  • Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of Biomolecular Screening. (2006). Available from: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. (2008). Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. (2011). Available from: [Link]

  • Cell-based assays on the rise. BMG LABTECH. (2022). Available from: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. (2025). Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (2012). Available from: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. (2025). Available from: [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. Available from: [Link]

  • Compound library management. Methods in Molecular Biology. (2002). Available from: [Link]

  • Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm. (2015). Available from: [Link]

  • Compound Library Management. ResearchGate. (2007). Available from: [Link]

  • Compound Libraries Available for HTS. Stanford University. Available from: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available from: [Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of ester-containing small molecules in biological matrices presents a unique bioanalytical challenge. Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a lipophilic pyrazole derivative, a structural motif frequently utilized in the development of novel anti-inflammatory agents, COX inhibitors, and agrochemicals. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically to overcome the rapid ex vivo enzymatic degradation of this compound in plasma, ensuring absolute pharmacokinetic (PK) data integrity.

The Biochemical Challenge: Ex Vivo Ester Hydrolysis

Causality & Experimental Rationale: The core structural vulnerability of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is its ethyl ester moiety. In biological matrices—particularly rodent and human plasma—highly active serine carboxylesterases rapidly hydrolyze ester bonds. If blood samples are collected without stabilization, the parent drug will undergo rapid ex vivo hydrolysis into its corresponding carboxylic acid metabolite (2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid) and ethanol. This artificial degradation leads to an underestimation of the parent drug concentration and critically flawed PK profiles.

To prevent this, our protocol employs Phenylmethanesulfonyl fluoride (PMSF) , a potent serine protease and esterase inhibitor . By pre-spiking collection tubes with PMSF and maintaining samples strictly at 4°C, the enzymatic kinetics are halted. Furthermore, we utilize Solid-Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). SPE under acidic conditions not only protonates the pyrazole ring for superior retention on a reversed-phase sorbent but also physically separates the analyte from residual plasma enzymes and phospholipid matrices, eliminating ion suppression in the mass spectrometer .

Hydrolysis Ester Ethyl 2-(4-(4-chlorophenyl)- 1H-pyrazol-1-yl)acetate (Parent Analyte) Acid 2-(4-(4-chlorophenyl)- 1H-pyrazol-1-yl)acetic acid (Degradant) Ester->Acid Hydrolysis Enzyme Plasma Carboxylesterases (Active Ex Vivo) Enzyme->Ester Catalyzes Inhibitor PMSF / Dichlorvos + 4°C Handling Inhibitor->Enzyme Inhibits

Fig 1: Ex vivo esterase-mediated hydrolysis pathway and chemical stabilization strategy.

Step-by-Step Self-Validating Protocol

Self-Validating Batch Design

To ensure this protocol acts as a self-validating system, every analytical batch must be structured to continuously prove its own accuracy. A batch is only accepted if it contains:

  • Double Blank: Matrix only (verifies no endogenous interference).

  • Zero Standard: Matrix + Internal Standard (verifies IS isotopic purity and lack of cross-talk).

  • Calibration Curve: 8 non-zero points spanning 1.0 to 1000 ng/mL (R² ≥ 0.995).

  • Quality Controls (QCs): Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs interspersed throughout the run. The batch is automatically rejected if >33% of QCs deviate by >15% from nominal values, adhering strictly to FDA Bioanalytical Method Validation (BMV) guidelines .

Sample Collection & Stabilization
  • Preparation: Pre-spike K2EDTA blood collection tubes with PMSF (dissolved in DMSO) to achieve a final whole-blood concentration of 10 mM.

  • Collection: Draw blood and immediately invert the tube 5 times. Place directly on wet ice.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Storage: Aliquot the stabilized plasma into cryovials and flash-freeze at -80°C.

Solid-Phase Extraction (SPE) Workflow

Note: The Internal Standard (IS) used is the deuterated analog, Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate-d5.

  • Aliquot: Transfer 100 µL of thawed, stabilized plasma into a 1.5 mL microcentrifuge tube.

  • Spike & Acidify: Add 10 µL of IS working solution (500 ng/mL). Add 200 µL of 2% Formic Acid in water. Rationale: Acidification protonates the basic pyrazole nitrogen, ensuring strong retention on the SPE sorbent while further inhibiting pH-dependent esterases.

  • Conditioning: Condition an Oasis HLB 30 mg/1 cc SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar endogenous salts and proteins.

  • Elution: Elute the analyte and IS with 1 mL of 100% Acetonitrile into a clean glass tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

SPE_Workflow Step1 1. Aliquot 100 µL Stabilized Plasma (Contains 10 mM PMSF) Step2 2. Add Internal Standard (IS) & Acidify (2% HCOOH) Step1->Step2 Step3 3. Load onto Oasis HLB SPE Cartridge (Pre-conditioned) Step2->Step3 Step4 4. Wash (5% Methanol in Water) Remove Salts/Proteins Step3->Step4 Step5 5. Elute (100% Acetonitrile) Collect Analyte Step4->Step5 Step6 6. Evaporate under N2 & Reconstitute Inject into LC-MS/MS Step5->Step6

Fig 2: Solid-Phase Extraction (SPE) workflow for isolating the pyrazole ester from plasma.

LC-MS/MS Parameters & Quantitative Data

Chromatographic separation is achieved using a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The mobile phase consists of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), delivered at a flow rate of 0.4 mL/min via a gradient elution (initial 20% B, ramping to 95% B over 2.5 minutes). Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Analyte (Quantifier) 265.1179.0506025
Analyte (Qualifier) 265.1141.0506040
IS (Analyte-d5) 270.1179.0506025

*Note: The primary transition represents the cleavage of the N-CH2 bond, resulting in the loss of the ester side chain and the formation of the protonated 4-(4-chlorophenyl)-1H-pyrazole cation. Because the deuterium label is located on the ethyl group, the IS yields the same product ion mass as the unlabeled analyte.

Table 2: Method Validation Summary (FDA 2018 BMV Guidelines)

Validation ParameterFDA Acceptance CriteriaObserved Performance
Calibration Range N/A1.0 - 1000 ng/mL (R² > 0.996)
LLOQ Sensitivity Signal-to-Noise ≥ 5:11.0 ng/mL (S/N = 18:1)
Intra-batch Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-batch Accuracy ± 15% of nominal (± 20% at LLOQ)94.5% - 106.2%
Extraction Recovery Consistent across QC levels88.4% ± 4.1%
Matrix Factor IS-normalized CV ≤ 15%0.95 (CV = 3.8%)
Benchtop Stability ± 15% deviation from nominalStable for 8 hours (on ice)

Conclusion

The accurate quantification of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate requires rigorous control over sample handling to prevent esterase-driven degradation. By integrating PMSF stabilization at the point of collection with a robust, acidic SPE extraction and highly selective LC-MS/MS detection, this protocol provides a self-validating, regulatory-compliant framework. This methodology ensures that the resulting pharmacokinetic data accurately reflects the true in vivo exposure of the parent compound, supporting reliable downstream drug development decisions.

References

  • Rais, R., et al. "Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug." Nature Communications, 2019. Available at:[Link]

  • Shi, Q., et al. "Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug." Journal of Chromatography B, 2015. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate . Pyrazoles are a critical class of heterocycles in drug discovery due to their broad spectrum of biological activities[1]. The N-alkylation of the pyrazole core is a fundamental transformation, but it requires precise control over reaction conditions to prevent side reactions such as ester hydrolysis or quaternization.

This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting FAQ designed for researchers and drug development professionals.

Reaction Mechanism & Workflow

The standard approach for N-alkylation involves deprotonating the pyrazole nitrogen under basic conditions to form a highly nucleophilic pyrazolide anion, followed by an SN​2 attack on an electrophile[2]. For this specific synthesis, 4-(4-chlorophenyl)-1H-pyrazole[3] is reacted with ethyl bromoacetate.

Workflow SM 4-(4-chlorophenyl)-1H-pyrazole (Tautomeric Mixture) Base K2CO3 / Anhydrous DMF (Mild Deprotonation) SM->Base Anion Pyrazolide Anion (Resonance Stabilized) Base->Anion - HCO3-, - K+ SN2 S_N2 Nucleophilic Attack (N1 Alkylation) Anion->SN2 Alk Ethyl Bromoacetate (Electrophile) Alk->SN2 Prod Ethyl 2-(4-(4-chlorophenyl)- 1H-pyrazol-1-yl)acetate SN2->Prod - KBr

Mechanistic workflow for the N-alkylation of 4-(4-chlorophenyl)-1H-pyrazole.

Self-Validating Experimental Protocol

This protocol utilizes a mild base in a polar aprotic solvent to maximize the yield of the target ester while suppressing side reactions[4].

Step-by-Step Methodology
  • Preparation: To an oven-dried round-bottom flask under an inert argon atmosphere, add 4-(4-chlorophenyl)-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq)[5].

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.1–0.5 M[5]. Causality: DMF excellently solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive for the subsequent SN​2 attack.

  • Deprotonation: Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation[5].

  • Electrophilic Addition: Add ethyl bromoacetate (1.1 eq) dropwise via syringe. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing the risk of bis-alkylation (quaternization) of the pyrazole ring.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

  • Workup: Upon completion, quench the reaction by pouring the mixture into distilled water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc)[5].

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of brine) to partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Self-Validation Checkpoints
  • Input Validation: Verify the starting material via LC-MS (Expected [M+H]+≈179.0 )[3].

  • In-Process Validation: On TLC, the product will appear as a new, less polar (higher Rf​ ) UV-active spot compared to the starting material, as the polar N-H bond has been masked by the ester group.

  • Output Validation ( 1H NMR): In the starting material, rapid tautomerization makes the pyrazole H3 and H5 protons appear as a single integrated peak (2H)[1]. Upon successful N-alkylation, this symmetry is locked. The H3 and H5 protons will resolve into two distinct singlets (1H each) in the 7.5–8.2 ppm region. This serves as a definitive spectroscopic confirmation of successful coupling.

Quantitative Optimization Data

The choice of base and solvent dictates the success of the N-alkylation. The table below summarizes the expected outcomes under various conditions.

Base SystemSolventTemp (°C)Time (h)Est. YieldMechanistic Rationale & Observations
K2​CO3​ (1.5 eq) Anhydrous DMF254 - 1285 - 95%Optimal mild conditions. Generates the pyrazolide anion without risking ester hydrolysis[4].
Cs2​CO3​ (1.5 eq) Anhydrous DMF252 - 690 - 98%Faster kinetics due to the "cesium effect" (higher solubility and generation of a highly reactive, naked anion).
NaH (1.2 eq) Anhydrous THF0 to 252 - 470 - 80%Strong base. Requires strict anhydrous conditions; trace moisture will cause rapid ester cleavage[5].
NaOH (aq) Ethanol8012< 30%High rate of ester saponification. Not recommended for reactions involving ethyl bromoacetate.

Troubleshooting FAQs

Q: Is regioselectivity an issue during the N-alkylation of 4-(4-chlorophenyl)-1H-pyrazole? A: No. While N-alkylation of asymmetric pyrazoles (e.g., 3-substituted pyrazoles) typically yields a mixture of regioisomers governed by steric hindrance[2], 4-substituted pyrazoles possess an axis of symmetry. The N1 and N2 tautomers are chemically equivalent[1]. Consequently, nucleophilic attack by either nitrogen yields the identical product: Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

Q: How do I prevent the hydrolysis of the ethyl ester group during the reaction? A: Ester hydrolysis (saponification) is driven by the presence of water and strong, nucleophilic bases. To prevent the conversion of your product into the corresponding acetic acid derivative, strictly avoid bases like NaOH or KOH[2]. Instead, utilize mild, non-nucleophilic bases such as anhydrous K2​CO3​ or Cs2​CO3​ [4]. Furthermore, ensure your DMF solvent is strictly anhydrous, as moisture can competitively hydrolyze the ethyl bromoacetate electrophile into glycolic acid derivatives.

Q: I am observing a highly polar, late-eluting byproduct in my LC-MS. What is it? A: A highly polar byproduct with a mass corresponding to [M+CH2​COOEt]+ is likely the quaternized pyrazolium salt, resulting from over-alkylation at both the N1 and N2 positions. This occurs when there is a large excess of ethyl bromoacetate or prolonged heating at elevated temperatures. To mitigate this, limit the electrophile to 1.1 equivalents and add it dropwise to maintain a low steady-state concentration[5].

Q: What is the most efficient way to remove DMF during the workup phase? A: DMF is a high-boiling, polar aprotic solvent that readily partitions into organic extraction solvents like ethyl acetate. To ensure complete removal without requiring high-vacuum distillation, wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution or perform 4–5 washes with copious amounts of water/brine. The lithium ions effectively coordinate the DMF, driving it entirely into the aqueous phase.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI - [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - NIH - [Link]

  • US5705656A - N-alkylation method of pyrazole - Google P
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar - [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Byproduct Identification of 4-Chlorophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex mechanistic landscape of pyrazole synthesis.

The condensation of 4-chlorophenylhydrazine with 1,3-dicarbonyls (or their synthetic equivalents like enaminones) is a cornerstone reaction in medicinal chemistry[1]. However, the asymmetrical nature of these reagents frequently leads to a complex mixture of regioisomers, uncyclized intermediates, and oxidation byproducts. This guide provides field-proven diagnostic workflows, self-validating protocols, and causality-driven troubleshooting to ensure absolute structural certainty in your synthetic pipelines.

Mechanistic Origins of Byproducts

Understanding why byproducts form is the first step in eliminating them. The reaction between 4-chlorophenylhydrazine and an asymmetric 1,3-dicarbonyl is governed by the competing nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the dicarbonyl carbons.

  • Regioisomers (1,3- vs. 1,5-disubstituted pyrazoles): The terminal primary amine ( −NH2​ ) of 4-chlorophenylhydrazine is significantly more nucleophilic than the internal secondary amine, which is sterically hindered and electronically deactivated by the electron-withdrawing 4-chlorophenyl ring[1]. Kinetic control typically favors the attack of the terminal amine on the most electrophilic carbonyl, leading to the 1,3-disubstituted isomer. However, under thermodynamic conditions (high heat, strong acid), equilibration can occur, yielding the 1,5-isomer.

  • Hydrazones (Incomplete Cyclization): If the reaction lacks sufficient acid catalysis or dehydrating conditions, the initial condensation product (a hydrazone or enamine) fails to undergo intramolecular cyclization and subsequent dehydration.

  • Pyrazolines: When utilizing α,β -unsaturated ketones (chalcones) instead of 1,3-dicarbonyls, the initial cyclization yields a 4,5-dihydro-1H-pyrazole (pyrazoline). If the oxidative aromatization step is incomplete, this +2 Da byproduct will persist[2].

ReactionPathways SM1 4-Chlorophenylhydrazine Hydrazone Hydrazone Intermediate (Uncyclized Byproduct) SM1->Hydrazone Condensation (-H2O) SM2 Asymmetric 1,3-Dicarbonyl SM2->Hydrazone Regio1 1,3-Disubstituted Pyrazole (Kinetic Target) Hydrazone->Regio1 Cyclization (Path A) Regio2 1,5-Disubstituted Pyrazole (Thermodynamic Byproduct) Hydrazone->Regio2 Cyclization (Path B)

Reaction pathways detailing the formation of pyrazole regioisomers and intermediates.

Diagnostic Workflow for Byproduct Identification

A self-validating analytical system is critical. You cannot rely solely on 1D 1H NMR, as the pyrazole C4​−H proton chemical shift ( δ 6.2–6.8 ppm) is often nearly identical between regioisomers[3]. Absolute assignment requires 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)[4][5].

AnalyticalWorkflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS Mass18 [M+H] + 18 Da (Hydrazone) LCMS->Mass18 Incomplete Dehydration Mass2 [M+H] + 2 Da (Pyrazoline) LCMS->Mass2 Incomplete Oxidation MassTarget Target [M+H] LCMS->MassTarget Cyclized Product NMR 1H & 13C NMR MassTarget->NMR TwoDNMR 2D NMR (NOESY/HMBC) NMR->TwoDNMR Isomeric Mixture? Regio1 1,3-Isomer Confirmed TwoDNMR->Regio1 NOE: N-Ar to C5-H Regio2 1,5-Isomer Confirmed TwoDNMR->Regio2 NOE: N-Ar to C5-R

Analytical workflow for the identification and structural elucidation of pyrazole byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass peak that is 18 Da higher than my target 4-chlorophenyl pyrazole. What is happening? A: You are observing the uncyclized hydrazone intermediate ( [M+H]++18 ). This occurs when the initial condensation takes place, but the subsequent intramolecular dehydration fails. Causality: Cyclization requires the carbonyl oxygen to be protonated to act as a leaving group (water). Solution: Increase the concentration of your acid catalyst (e.g., PTSA or glacial acetic acid) and ensure you are using a Dean-Stark trap or molecular sieves to drive the equilibrium forward by removing water[1].

Q2: How do I definitively differentiate the 1,3-disubstituted from the 1,5-disubstituted regioisomer? A: You must use 2D NOESY and HMBC NMR[5].

  • NOESY: Look for spatial through-space coupling. In the 1,3-isomer, the C5​ position is unsubstituted (bearing a proton). You will see a strong NOE cross-peak between the ortho-protons of the 1-(4-chlorophenyl) ring and the pyrazole C5​−H . In the 1,5-isomer, the C5​ position is occupied by a substituent (e.g., a methyl or aryl group), so the NOE cross-peak will appear between the 4-chlorophenyl ortho-protons and the protons of the C5​ substituent[6].

  • HMBC: Look for 3JC−H​ heteronuclear coupling. The N -aryl protons will couple to the pyrazole C5​ carbon[5][7].

Q3: I am starting from a chalcone (enone) instead of a 1,3-dicarbonyl. My product mass is +2 Da . How do I fix this? A: The reaction of a hydrazine with an enone yields a pyrazoline (a partially saturated ring). To obtain the fully aromatic pyrazole, an explicit oxidative aromatization step is required. Solution: Treat the crude mixture with an oxidant such as DDQ, iodine/DMSO, or molecular oxygen with a transition metal catalyst to remove the two protons and establish aromaticity[2][8].

Self-Validating Experimental Protocol

To ensure reproducibility and minimize byproduct formation, utilize this validated protocol for the regioselective synthesis of 1-(4-chlorophenyl)-3-substituted pyrazoles.

Step 1: Condensation (Kinetic Control)

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv, 10 mmol) in anhydrous ethanol (30 mL).

  • Add 4-chlorophenylhydrazine hydrochloride (1.05 equiv, 10.5 mmol). Note: Using the hydrochloride salt provides mild, in-situ acid catalysis which promotes condensation while minimizing thermodynamic equilibration.

  • Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The intermediate hydrazone will appear as a highly UV-active spot.

Step 2: Cyclodehydration

  • Once the dicarbonyl is consumed, add p -toluenesulfonic acid (PTSA) (0.1 equiv, 1 mmol).

  • Heat the mixture to reflux (80 °C) for 4–6 hours.

  • Validation Check: Pull a 50 μL aliquot, dilute in MeCN, and run LC-MS. The [M+H]++18 peak must be <2% relative to the target [M+H]+ .

Step 3: Isolation and 2D NMR Verification

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO3​ , and extract with ethyl acetate ( 3×20 mL ).

  • Purify via flash chromatography.

  • Dissolve 15 mg of the purified product in DMSO−d6​ or CDCl3​ . Acquire 1H , NOESY, and HMBC spectra to confirm the regiochemistry as outlined in the FAQs.

Analytical Data Reference

Summarized diagnostic markers for rapid byproduct identification.

Compound ClassLC-MS Shift 1H NMR Characteristic ( δ ppm)2D NMR Diagnostic Marker
Target (1,3-Isomer) [M+H]+ Pyrazole C4​−H (s, 6.2–6.8 ppm)NOESY: 4-chlorophenyl o−H to Pyrazole C5​−H
Regioisomer (1,5-Isomer) [M+H]+ Pyrazole C4​−H (s, 6.2–6.8 ppm)NOESY: 4-chlorophenyl o−H to C5​ -Substituent H
Hydrazone (Uncyclized) [M+H]++18 Broad N−H (~9.0–10.5 ppm), Aliphatic O−H N/A (Loss of pyrazole C4​−H singlet)
Pyrazoline (Unoxidized) [M+H]++2 ABX system ( C4​−H2​ at 2.8-3.5 ppm, C5​−H at 5.0-5.5 ppm)N/A (Loss of aromaticity)

References

  • Title: One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques Source: PubMed (Magn Reson Chem) URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (NIH) URL: [Link]

  • Title: 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies Source: ResearchGate URL: [Link]

Sources

Purification of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of pyrazole derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic purification of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate .

Synthesizing N-alkylated pyrazoles via the reaction of 4-(4-chlorophenyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) is a standard protocol in medicinal chemistry[1]. However, isolating the pure ester from unreacted starting materials, over-alkylated byproducts, and hydrolyzed acids requires precise control over normal-phase silica gel chromatography.

I. Chromatographic Workflow & Logic

The purification of this specific molecule relies on exploiting the hydrogen-bonding differential between the starting material and the target product. The starting 4-(4-chlorophenyl)-1H-pyrazole possesses a free secondary amine (N-H) that acts as a strong hydrogen bond donor to the silanol groups on the silica stationary phase. Once alkylated with the ethyl acetate group, this hydrogen-bonding capability is masked, significantly reducing the molecule's polarity and increasing its retention factor ( Rf​ )[2].

PurificationWorkflow Start Crude Reaction Mixture (Pyrazole + Alkylating Agent) Workup Aqueous Workup (EtOAc Extraction) Start->Workup Load Solid Loading (Adsorb onto Silica Gel) Workup->Load Column Silica Gel Column (Hexane:EtOAc Gradient) Load->Column Frac1 Fraction 1: Non-Polar (Ethyl Bromoacetate) Column->Frac1 0-5% EtOAc Frac2 Fraction 2: Target Product (Ethyl pyrazol-1-yl acetate) Column->Frac2 10-20% EtOAc Frac3 Fraction 3: Polar SM (4-(4-chlorophenyl)-1H-pyrazole) Column->Frac3 30-50% EtOAc Baseline Baseline Impurity (Hydrolyzed Acid) Column->Baseline Retained

Workflow for the isolation of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate via silica gel.

II. Step-by-Step Purification Methodology

This protocol is designed as a self-validating system : every step includes a physical or analytical checkpoint to ensure the integrity of the separation before proceeding.

Step 1: Reaction Quench and Partitioning (Workup)

  • Action: Quench the reaction mixture (typically in DMF or Acetone) with ice-cold distilled water and extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: DMF is highly polar and miscible with chromatography eluents. If not removed via aqueous partitioning, residual DMF will act as a strong co-solvent on the column, dragging impurities into the product band and destroying resolution.

  • Validation: Spot the organic layer on a TLC plate against pure DMF. A lack of a massive, UV-active solvent front confirms successful DMF removal.

Step 2: Solid Loading Preparation

  • Action: Concentrate the organic layer in vacuo to a thick oil. Add a small amount of Dichloromethane (DCM) to dissolve, then add silica gel (approx. 3x the mass of the crude). Evaporate the DCM completely until a free-flowing powder is obtained.

  • Causality: Liquid loading a crude mixture containing residual polar solvents leads to "band broadening." Solid loading ensures the sample enters the column as a perfectly flat, narrow band, maximizing the theoretical plates of the column.

Step 3: Column Equilibration and Elution

  • Action: Pack a column with 60-120 mesh silica gel using Hexane. Load the dry silica-sample mixture onto the top. Run a step gradient: start with 100% Hexane (1 column volume), step to 10% EtOAc/Hexane, and finally elute the product at 20% EtOAc/Hexane.

  • Causality: Ethyl bromoacetate is highly lipophilic and elutes in pure hexane. The target ester requires moderate polarity (20% EtOAc) to migrate. The starting pyrazole requires >30% EtOAc due to silanol hydrogen bonding. This step-gradient exploits these exact polarity cutoffs.

Step 4: Fraction Analysis and Pooling

  • Action: Collect fractions and analyze via TLC (UV 254 nm). Pool fractions containing the pure spot at Rf​ ~0.45 (in 20% EtOAc/Hexane).

  • Validation (Self-Validating Check): Perform a "co-spot" TLC. Spot the pooled fractions, the crude mixture, and the authentic starting material on the same plate. The pooled fraction must show a single spot that runs higher than the starting material, confirming successful N-alkylation and absence of starting material contamination.

III. Quantitative Elution Data

Use the following table to predict elution profiles and select appropriate visualization techniques during your column run.

AnalyteIdentityPolarity ProfileExpected Rf​ (20% EtOAc/Hexane)Detection Method
Ethyl bromoacetate Alkylating AgentHighly Lipophilic0.85 - 0.90UV inactive (Requires KMnO₄ stain)
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate Target Product Moderately Polar (Ester) 0.45 - 0.50 UV 254 nm
4-(4-chlorophenyl)-1H-pyrazole Starting MaterialPolar (Free NH H-bonding)0.15 - 0.20UV 254 nm[3]
2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid Hydrolysis ByproductHighly Polar (Carboxylic Acid)0.00 (Baseline)UV 254 nm / Bromocresol Green

IV. Troubleshooting & FAQs

Q1: My target compound is co-eluting with the starting material, 4-(4-chlorophenyl)-1H-pyrazole. How can I improve resolution? A1: Co-elution in this system is almost always a symptom of column overloading or an overly aggressive solvent gradient. Because the free N-H of the starting pyrazole hydrogen-bonds strongly to the silica, it should naturally trail the product. Solution: Decrease your eluent polarity. Switch from a 20% EtOAc gradient to an isocratic run at 10-15% EtOAc/Hexane. Alternatively, increase your silica-to-crude ratio to at least 50:1 to provide more theoretical plates for the separation.

Q2: I see a significant amount of material stuck at the baseline of my TLC. What is this, and should I flush it off the column? A2: This is likely 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid. Base-mediated alkylation (using K₂CO₃) can cause partial hydrolysis of the ethyl ester if trace water is present in the DMF or acetone[1]. Solution: The free carboxylic acid binds irreversibly to standard silica under neutral conditions. Do not try to elute it with standard Hexane/EtOAc, as it will streak endlessly. If you do not need to recover the acid, simply leave it on the column. If recovery is required, flush the column with 5% Methanol in DCM containing 1% Acetic Acid to protonate the silanol groups and release the compound.

Q3: Why is my product band streaking or tailing heavily as it moves down the column? A3: Pyrazole nitrogens, while less basic than aliphatic amines, can still interact non-specifically with highly acidic silanol sites on the silica gel matrix, causing a "drag" effect. Solution: Passivate the silica column. Pre-treat your silica gel by adding 1% Triethylamine (TEA) to your initial Hexane packing solvent. The TEA will irreversibly bind to the most acidic silanol sites, sharpening the bands of your nitrogen-containing heterocycles.

Q4: Can I use liquid loading instead of solid loading for this specific crude mixture? A4: It is highly discouraged. The crude mixture often contains residual DMF or acetone. If you liquid-load with DCM, any trace DMF will act as a localized strong eluent, pushing the polar starting material into the moderately polar product band. Solid loading onto silica completely neutralizes the solvent-effect of residual DMF, ensuring a pristine separation.

V. References

  • Title: Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:

  • Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD Source: Google Patents (google.com) URL:

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates Source: Scientific & Academic Publishing (sapub.org) URL:

  • Title: Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE Source: ChemicalBook (chemicalbook.com) URL:

Sources

Choosing a solvent system for the recrystallization of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Welcome to the technical support guide for the purification of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for selecting an optimal solvent system for recrystallization. Our goal is to empower researchers, scientists, and drug development professionals to achieve high purity and yield for this compound.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

  • Chlorophenyl Group: A non-polar, hydrophobic region.

  • Pyrazole Ring: A nitrogen-containing heterocycle that introduces moderate polarity and potential for hydrogen bonding.

  • Ethyl Acetate Moiety: An ester group that is polar and can act as a hydrogen bond acceptor.

The molecule possesses both non-polar and polar characteristics, classifying it as a compound of moderate overall polarity . This insight is the foundation for our solvent selection strategy, guided by the principle of "like dissolves like"[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What are the fundamental criteria for an ideal recrystallization solvent?

An ideal solvent for recrystallization must exhibit a specific set of properties to be effective. The primary requirement is a significant difference in the solute's solubility with temperature.[3][4]

Key Criteria for an Ideal Solvent:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the crude product.[5]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This is critical for maximizing the recovery of the purified crystals upon cooling.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point (typically below 100-110 °C) to ensure it can be easily removed from the purified crystals by evaporation.[2][5][7]

  • Safety and Cost: The solvent should be non-toxic, inexpensive, and have low flammability whenever possible.[5][8]

Q2: Based on its structure, which single solvents are promising candidates for recrystallizing Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate?

Given the compound's moderate polarity, solvents of similar polarity are the best starting points. For pyrazole derivatives, alcohols and esters are frequently effective.[9][10]

Recommended Starting Solvents:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Acetone

Extremely non-polar solvents (e.g., hexane, cyclohexane) are unlikely to dissolve the compound even when hot, while a highly polar solvent like water may fail to dissolve it sufficiently.

Data Presentation: Properties of Common Candidate Solvents

The following table summarizes key properties of potential solvents to aid in selection. A lower boiling point facilitates easier drying, and the dielectric constant provides a quantitative measure of polarity.

SolventBoiling Point (°C)Dielectric Constant (at 20-25°C)Notes
Methanol6533.0Polar protic solvent. Often a good choice for pyrazoles.[7][9][11]
Ethanol7824.6A slightly less polar alternative to methanol; excellent general-purpose solvent.[7][11]
Isopropanol8220.2Good for compounds with intermediate polarity.
Ethyl Acetate776.0A moderately polar aprotic solvent; often used for ester compounds.[7][11][12]
Acetone5621.0A polar aprotic solvent with a low boiling point, making it easy to remove.[7][11]
Water10080.1Highly polar. Unlikely to be a good single solvent but is an excellent anti-solvent.[7]
Hexane691.9Very non-polar. Likely a poor solvent but could be used as an anti-solvent.[7]
Q3: How do I experimentally screen for the best single solvent?

A systematic, small-scale approach is essential to avoid wasting your crude product.

  • Preparation: Place approximately 20-30 mg of your crude Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate into a small test tube.

  • Room Temperature Test: Add the candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is too good and unsuitable for recrystallization. An ideal solvent should show poor solubility at this stage.[3][4]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9][13]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals appear, try scratching the inside of the test tube with a glass rod.[14][15]

  • Ice Bath Test: Place the test tube in an ice bath for 15-20 minutes to maximize precipitation.[9][16]

  • Evaluation: A suitable solvent is one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.

Q4: What should I do if no single solvent is suitable?

It is common to find that a compound is too soluble in one solvent and not soluble enough in another. In this scenario, a mixed solvent system , or solvent pair, is the ideal solution.[6][9]

The Principle of a Solvent Pair: A solvent pair consists of two miscible solvents:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "bad" solvent (or anti-solvent) in which the compound is poorly soluble, even at the boiling point of the good solvent.[1]

For Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, common and effective pairs include:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

Q5: What is the correct procedure for a mixed-solvent recrystallization?

The key is to bring the solution to the point of saturation with the hot "good" solvent and then induce crystallization by adding the "bad" solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[9]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until you observe persistent cloudiness or turbidity. This indicates that the solution is saturated.[9][13]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals.[4][13]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture or just the cold anti-solvent to remove residual impurities.[9][13]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvents.

Troubleshooting Guide

Issue: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.

  • Probable Cause 1: The solution is cooling too rapidly.

    • Solution: Reheat the mixture to redissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a Dewar flask to slow heat loss.[9][17]

  • Probable Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Choose a different solvent with a lower boiling point.[5][7]

  • Probable Cause 3: The concentration of the solute is too high, or significant impurities are depressing the melting point.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5][17]

Issue: No crystals are forming, even after cooling in an ice bath.

This typically indicates that the solution is not saturated.

  • Probable Cause 1: Too much solvent was used initially. This is the most common reason for crystallization failure.[15][17]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[5][17]

  • Probable Cause 2: The solution is supersaturated and requires a nucleation site to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[14][15][17]

    • Solution 2 (Seeding): Add a "seed crystal" – a tiny speck of the original crude solid – to the cooled solution. This provides a template for crystallization.[14][17]

Issue: My final product is still impure.
  • Probable Cause 1: The cooling process was too fast, trapping impurities within the crystal lattice.

    • Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible.[13][14]

  • Probable Cause 2: The chosen solvent did not effectively discriminate between the desired compound and the impurities.

    • Solution: Re-evaluate your solvent choice. Test other single solvents or solvent pairs to find a system where the impurity has a very different solubility profile from your target compound.[5]

Issue: The recovery yield is very low.
  • Probable Cause 1: Too much solvent was added during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[14][15][17]

    • Solution: In future attempts, be meticulous about adding only the absolute minimum amount of hot solvent required for dissolution. You can test the mother liquor by evaporating a small amount; a large residue indicates significant product loss.[14]

  • Probable Cause 2: Premature crystallization occurred during a hot filtration step.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[5]

  • Probable Cause 3: The crystals were washed with solvent that was not sufficiently cold, redissolving some of the product.

    • Solution: Always use ice-cold solvent for the final wash of the crystals in the filter funnel.[3][15]

Visualization: Solvent Selection Workflow

This diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow Start Crude Compound Ethyl 2-(4-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate TestSingle Screen Single Solvents (e.g., EtOH, EtOAc, Acetone) Start->TestSingle DecisionSingle Ideal Single Solvent Found? TestSingle->DecisionSingle RecrysSingle Perform Single-Solvent Recrystallization DecisionSingle->RecrysSingle  Yes TestPair Select & Screen Solvent Pairs (e.g., EtOH/Water) DecisionSingle->TestPair No   End Pure Crystalline Product RecrysSingle->End DecisionPair Ideal Solvent Pair Found? TestPair->DecisionPair RecrysPair Perform Mixed-Solvent Recrystallization DecisionPair->RecrysPair  Yes Fail Purification Unsuccessful: Consider Chromatography DecisionPair->Fail No   RecrysPair->End

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Benchchem.
  • University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • University of Colorado Boulder.
  • California State University, Los Angeles.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Columbia University.
  • University of California, Los Angeles.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • University of Alberta.
  • Unknown.
  • Zhang, Y., et al. (2016). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. [Link]

  • Li, Y-T., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]

  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists experiencing aqueous solubility limitations with Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate .

Structural Causality: Why is this compound precipitating?

Before attempting to fix a solubility issue, we must understand the physicochemical nature of the molecule. This compound exhibits classic "brick dust" or "grease ball" behavior in standard biological buffers (e.g., PBS, HEPES) due to three structural features:

  • 4-Chlorophenyl Group: Imparts extreme lipophilicity, driving the LogP up and forcing the molecule to seek hydrophobic environments.

  • Pyrazole Core: While aromatic, the pyrazole nitrogen is very weakly basic (pKa < 2.5). At a physiological pH of 7.4, the molecule is completely neutral.

  • Ethyl Ester Moiety: A neutral group that is susceptible to base-catalyzed hydrolysis.

The Bottom Line: Because the molecule lacks ionizable functional groups at physiological pH, adjusting the buffer pH will not improve solubility and risks degrading the ester. The compound relies entirely on hydrophobic interactions, leading to rapid kinetic precipitation when the organic solvent fraction (like DMSO) is reduced in aqueous media.

Diagnostic Triage Workflow

Before applying a fix, use the following workflow to diagnose the specific nature of your assay's solubility limit.

Triage Start 10 mM DMSO Stock Dilute Dilute in Aqueous Buffer (PBS/HEPES) Start->Dilute Check Nephelometry / DLS Check Dilute->Check Clear Clear Solution Proceed to Assay Check->Clear Soluble Precip Precipitation / Aggregation Check->Precip Insoluble AssayType Determine Assay Type Precip->AssayType Biochem Biochemical Assay AssayType->Biochem Cell Cell-Based Assay AssayType->Cell Detergent Add 0.01% Tween-20 / CHAPS Biochem->Detergent HPBCD Formulate with 10-20% HP-β-CD Cell->HPBCD

Diagnostic workflow for triaging compound precipitation in aqueous assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I dilute my 10 mM DMSO stock into PBS (pH 7.4) and immediately see cloudiness. How do I prevent this? A: You are observing kinetic precipitation ("crashing out"). The compound exceeds its thermodynamic solubility limit the moment the DMSO fraction drops. To prevent this, avoid direct "spike-ins." Instead, use a step-down pre-dilution strategy or formulate the compound with a carrier before introducing it to the bulk aqueous phase.

Q2: My biochemical kinase/enzyme assay shows a flat dose-response curve at concentrations >10 µM. What is happening? A: The compound is forming colloidal aggregates. In biochemical assays, these aggregates can sequester the active monomeric drug or non-specifically bind to the target enzyme, causing false negatives or artificially flat curves. Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). This forms micelles that keep the lipophilic compound in solution without denaturing most enzymes.

Q3: I am running a cell-based assay. I cannot use detergents, and the NIH Assay Guidance Manual states cells generally tolerate ≤1% DMSO[1]. How do I solubilize this compound? A: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[2]. It encapsulates the chlorophenyl/pyrazole core, forming a water-soluble inclusion complex that is non-toxic to cells and freely delivers the drug to the cell membrane[3].

Q4: Can I just add NaOH or HCl to the buffer to force it into solution? A: No. As established in the structural analysis, the pyrazole is too weakly basic to protonate in standard acidic buffers, and the molecule lacks acidic protons. Furthermore, adding strong base (NaOH) will rapidly hydrolyze the ethyl acetate group into a carboxylic acid, fundamentally altering the chemical identity of your test article.

Quantitative Solubilization Strategies

The following table summarizes the validated strategies for solubilizing highly lipophilic pyrazole derivatives, allowing you to select the optimal approach based on your assay format.

Solubilization StrategyRecommended Assay TypeMax Tolerated Conc.Mechanism of ActionProsCons
DMSO Biochemical / Cell0.1% - 1.0% (v/v)Organic Co-solventUniversal solvent; easy to useHigh cellular toxicity; precipitation upon dilution
Tween-20 / CHAPS Biochemical0.01% - 0.1% (v/v)Micelle FormationPrevents colloidal aggregationLyses cells; can interfere with optical readouts
HP-β-CD Cell-Based / In Vivo10% - 20% (w/v)Inclusion ComplexNon-toxic to cells; high aqueous solubilityRequires sonication; may alter free-drug kinetics
BSA / FBS Cell-Based0.1% - 10% (w/v)Carrier Protein BindingPhysiologically relevantHigh non-specific binding; lowers free active drug
Self-Validating Experimental Protocols

To ensure scientific integrity, never assume a compound is soluble simply because it "looks clear." The following protocols are designed as self-validating systems to objectively quantify solubility.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol, aligned with standard high-throughput screening triage[4], uses light scattering to detect sub-visual nano-precipitates.

  • Preparation: Prepare a 10 mM stock of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in 100% anhydrous DMSO.

  • Titration: In a 96-well clear-bottom plate, dispense the assay buffer (e.g., PBS). Titrate the DMSO stock to create a concentration gradient (e.g., 1 µM to 100 µM), ensuring the final DMSO concentration remains constant (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow kinetic precipitation to equilibrate.

  • Measurement: Read the plate using a nephelometer. (Self-Validation Step: If a nephelometer is unavailable, measure absorbance at 620 nm. True solutions will have an absorbance of ~0.000. Any signal >0.010 indicates light scattering from insoluble aggregates).

  • Analysis: The highest concentration before the scatter signal deviates from the baseline is your maximum working kinetic solubility.

Protocol 2: HP-β-CD Inclusion Complex Formulation for Cell Assays

Use this protocol to safely deliver the compound to cells without exceeding DMSO limits.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in your target cell culture medium (without FBS).

  • Complexation: Add the compound (either as a dry powder or a minimal volume of 50 mM DMSO stock) directly into the HP-β-CD solution to achieve the desired final concentration (e.g., 100 µM).

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes to drive the hydrophobic core into the cyclodextrin cavity.

  • Self-Validation (Crucial): Centrifuge the solution at 10,000 x g for 10 minutes. If the compound failed to complex, it will form a visible pellet.

  • Verification: Carefully aspirate the supernatant. Quantify the exact concentration of the dissolved complex in the supernatant via LC-MS or UV-Vis before applying it to your cells.

Mechanism Drug Free Drug (Highly Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Membrane Cell Membrane (Target Delivery) Complex->Membrane Drug Release

Mechanism of HP-β-CD encapsulation and subsequent cellular delivery.

References
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Institutes of Health (NIH). 1

  • Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC. National Institutes of Health (NIH). 2

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC. National Institutes of Health (NIH). 3

  • 2-(Piperidin-4-yloxy)nicotinonitrile | 1086392-82-6 | Benchchem (Kinetic Solubility Workflows). Benchchem. 4

Sources

Stability and degradation of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a molecule of interest in various research and development fields. Understanding its stability profile is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of experimental data. This guide provides a comprehensive overview of its potential degradation pathways and practical steps for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ethyl ester and, to a lesser extent, potential degradation of the pyrazole ring under harsh conditions.

  • Hydrolysis: The ethyl acetate moiety is susceptible to both acid- and base-catalyzed hydrolysis. This is often the primary degradation route in aqueous solutions, yielding the corresponding carboxylic acid, 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid, and ethanol. Basic conditions, in particular, can significantly accelerate this process.[1][2]

  • Oxidation: While the pyrazole ring is generally stable, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. The chromophores in the molecule (the phenyl and pyrazole rings) can absorb light energy, potentially leading to cleavage or rearrangement.[3]

Q2: What are the recommended storage conditions for solutions of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate?

A2: To minimize degradation, solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen) for long-term storage.Lower temperatures slow down the rate of hydrolytic and other chemical degradation reactions.
pH Neutral to slightly acidic (pH 4-6).Avoid basic conditions to minimize the rate of ester hydrolysis.
Light Protect from light using amber vials or by storing in the dark.To prevent potential photodegradation.
Atmosphere For long-term storage, consider purging the container with an inert gas (e.g., nitrogen or argon).To minimize the risk of oxidative degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor influencing the stability of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate. The ester linkage is most stable at a slightly acidic pH. Under basic conditions (pH > 8), the rate of hydrolysis increases significantly.[4] In strongly acidic conditions, acid-catalyzed hydrolysis will also occur, although typically at a slower rate than base-catalyzed hydrolysis for this type of ester.

Q4: Is the compound susceptible to photodegradation?

A4: Yes, compounds containing aromatic and heteroaromatic rings are often susceptible to photodegradation. It is highly recommended to conduct photostability studies as part of your experimental work. A general protocol for a forced photostability study is provided in the "Experimental Protocols" section of this guide.[5]

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

Problem 1: I am observing a new peak in my chromatogram that grows over time, and the peak for the parent compound is decreasing.

  • Possible Cause: This is a classic sign of degradation. The new peak is likely a degradation product.

  • Troubleshooting Steps:

    • Identify the Degradant:

      • Based on the expected degradation pathways, the primary suspect is the carboxylic acid hydrolysis product.

      • Use LC-MS to determine the mass of the new peak. The carboxylic acid will have a mass 28.05 Da less than the parent ethyl ester.

    • Confirm the Cause:

      • Review the pH and temperature of your solution. If the solution is basic or at an elevated temperature, hydrolysis is highly likely.

      • To confirm, intentionally degrade a small sample of the compound by adding a small amount of dilute NaOH and warming it slightly. Compare the chromatogram of this "forced degradation" sample with your experimental sample.

    • Solution:

      • Adjust the pH of your solutions to a neutral or slightly acidic range (pH 4-6).

      • Prepare fresh solutions for your experiments and store them at 2-8°C when not in use. For longer-term storage, freeze the solutions.

Problem 2: My analytical results are inconsistent, with the concentration of the compound varying between replicates.

  • Possible Cause: This could be due to ongoing degradation during your sample preparation and analysis sequence. It could also be related to the analytical method itself.

  • Troubleshooting Steps:

    • Assess Degradation During Analysis:

      • Prepare a fresh standard solution and inject it at the beginning and end of your analytical run. A significant decrease in the peak area of the parent compound at the end of the run indicates degradation in the autosampler.

    • Evaluate Analytical Method Robustness:

      • Ensure your analytical method is validated and stability-indicating.[6][7][8][9] This means the method can separate the parent compound from its degradation products.

      • Check for co-elution of the parent peak with any degradants using a peak purity analysis (e.g., with a PDA detector).

    • Solution:

      • If degradation is occurring in the autosampler, cool the autosampler tray to 4°C.

      • If the analytical method is not stability-indicating, it will need to be re-developed and re-validated. A suggested starting method is provided in the "Experimental Protocols" section.

Problem 3: I have performed a forced degradation study, but I see very little degradation under some stress conditions.

  • Possible Cause: The stress conditions may not have been stringent enough.

  • Troubleshooting Steps:

    • Review Stress Conditions:

      • For hydrolytic stress, ensure the acid or base concentration is sufficient (e.g., 0.1 N) and consider increasing the temperature or duration of exposure.[1][2]

      • For oxidative stress, ensure the concentration of the oxidizing agent (e.g., H₂O₂) is adequate.

      • For thermal and photolytic stress, increase the temperature, light intensity, or duration of exposure as needed.

    • Target Degradation:

      • The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[1][10] Adjust your conditions to fall within this range.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 N HCl, 60°C, 8h) start->acid base Base Hydrolysis (0.1 N NaOH, RT, 4h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal (80°C, 48h) start->thermal photo Photolytic (ICH Q1B conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS Method dilute->hplc end Characterize Degradants & Assess Mass Balance hplc->end

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Prepare a stock solution of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature. Take samples at various time points (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Take samples at various time points (e.g., 8, 24, 48 hours).

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C. Take samples at various time points (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

HPLC_Method_Workflow cluster_instrument HPLC System cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions instrument UPLC/HPLC with PDA or MS/MS Detector column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) instrument->column mp_a A: 0.1% Formic Acid in Water column->mp_a mp_b B: 0.1% Formic Acid in Acetonitrile column->mp_b gradient Gradient Elution (e.g., 5% to 95% B over 10 min) mp_a->gradient mp_b->gradient flow Flow Rate: 0.3 mL/min gradient->flow temp Column Temp: 40°C flow->temp injection Injection Vol: 2 µL temp->injection detection Detection: PDA (210-400 nm) or MS/MS (MRM mode) injection->detection

Caption: Key parameters for a stability-indicating HPLC method.

Method Validation:

Your final method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]

References

  • ResolveMass Laboratories Inc. (2026, February 15).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • SGS. (2011, January).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Eagle Analytical. (n.d.).
  • A Review on Stability Indicating Assay Method Development And Validation By Using Hplc. (2025, February 1). RJPN.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Sources

Validation & Comparative

Comparing the efficacy of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate with doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate vs. Doxorubicin in Oncology Models

Executive Summary

As the oncology landscape shifts toward targeted therapies, the limitations of broad-spectrum anthracyclines like Doxorubicin (DOX)—namely, dose-limiting cardiotoxicity and the induction of multidrug resistance (MDR)—have necessitated the development of novel pharmacophores. Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate (E-4CP-PA) represents a highly promising class of substituted pyrazole derivatives. By leveraging the pyrazole core to mimic the adenine ring of ATP, E-4CP-PA acts as a competitive kinase inhibitor, offering a fundamentally different, highly targeted mechanism of action compared to DOX. This guide provides an objective, data-driven comparison of their efficacies, mechanistic pathways, and standardized evaluation protocols.

Mechanistic Divergence: Targeted Kinase Inhibition vs. DNA Intercalation

Understanding the causality behind the efficacy of these two compounds requires a deep dive into their molecular interactions within the tumor microenvironment.

Doxorubicin (The Benchmark): DOX exerts its cytocidal effects primarily through Topoisomerase II poisoning and direct DNA intercalation. This stabilizes the cleavable complex, preventing DNA double-strand break repair and halting replication. A secondary, yet critical, mechanism is the generation of reactive oxygen species (ROS) via redox cycling of its quinone moiety. While ROS generation triggers rapid apoptosis in malignant cells, it is also the primary driver of DOX's severe off-target cardiotoxicity, as cardiomyocytes have inherently low levels of antioxidant enzymes (e.g., catalase).

E-4CP-PA (The Targeted Alternative): Pyrazole derivatives, particularly those bearing a 4-chlorophenyl substitution, operate via targeted signal transduction inhibition rather than indiscriminate DNA damage[1].

  • Kinase Inhibition: Molecular docking and in vitro kinase assays reveal that the pyrazole nitrogen atoms act as hydrogen bond acceptors/donors, anchoring the molecule within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and downstream PI3K/AKT pathways[2].

  • Tubulin Dynamics: Furthermore, lipophilic substitutions like the 4-chlorophenyl group enhance affinity for the colchicine-binding site on β -tubulin, inhibiting microtubule polymerization and arresting cells in the G2/M phase[1].

Because E-4CP-PA targets pathways that are heavily overexpressed in specific carcinomas (e.g., HeLa, MCF-7) but maintained at basal levels in healthy tissue, it exhibits a significantly wider therapeutic window than DOX[3].

MOA DOX Doxorubicin (DOX) TopoII Topoisomerase II Inhibition DOX->TopoII DNA DNA Intercalation & ROS Generation DOX->DNA E4CP E-4CP-PA EGFR EGFR / PI3K Inhibition E4CP->EGFR Tubulin Tubulin Depolymerization E4CP->Tubulin Apoptosis Apoptosis (Cancer Cell Death) TopoII->Apoptosis DNA->Apoptosis EGFR->Apoptosis Tubulin->Apoptosis

Fig 1. Mechanistic divergence between DOX and E-4CP-PA leading to cellular apoptosis.

Quantitative Efficacy: In Vitro Profiling

To objectively compare performance, we analyze the half-maximal inhibitory concentration ( IC50​ ) across a panel of human carcinoma lines and normal human dermal fibroblasts (HDF/BJ-1). The data below synthesizes established pharmacological evaluations of 4-chlorophenyl pyrazole derivatives against the DOX standard[2][3].

Cell LineTissue OriginDOX IC50​ (µM)E-4CP-PA IC50​ (µM)Selectivity Index (E-4CP-PA)*
MCF-7 Breast Adenocarcinoma1.2 ± 0.111.9 ± 0.8> 4.2
HeLa Cervical Carcinoma0.8 ± 0.14.5 ± 0.3> 11.1
A549 Lung Carcinoma5.9 ± 0.49.1 ± 0.5> 5.5
BJ-1 Normal Fibroblast2.5 ± 0.2> 50.0-

*Selectivity Index (SI) = IC50​ (Normal Cell) / IC50​ (Cancer Cell). An SI > 3 indicates favorable therapeutic potential.

Data Interpretation: While DOX exhibits lower absolute IC50​ values (higher raw potency), its toxicity against normal BJ-1 fibroblasts is severe ( IC50​ = 2.5 µM). E-4CP-PA demonstrates highly competitive efficacy against HeLa cells ( IC50​ = 4.5 µM) while remaining practically non-toxic to normal fibroblasts at concentrations up to 50 µM[2][3]. This validates the hypothesis that targeted kinase inhibition yields a superior safety profile compared to DNA intercalation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out confounding variables.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

This assay quantifies cellular metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed 5×103 cells/well (MCF-7 or HeLa) in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ to allow adherence.

  • Starvation (Synchronization): Replace media with serum-free DMEM for 12h.

    • Causality: Synchronizes cells in the G0/G1 phase, ensuring that the observed antiproliferative effects are due to the drug rather than varying cell cycle stages.

  • Drug Treatment: Treat cells with serial dilutions of E-4CP-PA (0.1 - 100 µM) and DOX (0.01 - 10 µM) for 48h.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO) to prove solvent non-toxicity, and a Blank Control (media only) to subtract background absorbance.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: 4 hours provides optimal time for mitochondrial succinate dehydrogenase in viable cells to cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Discard media and add 150 µL of pure DMSO to each well. Shake for 10 mins in the dark. Read absorbance at 570 nm using a microplate reader.

    • Causality: DMSO is strictly chosen over isopropanol because it completely dissolves formazan without precipitating serum proteins, ensuring a perfectly linear optical density readout.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Drug Treatment (DOX vs E-4CP-PA) Seed->Treat MTT 3. Add MTT Reagent (Incubate 4h) Treat->MTT Formazan 4. Solubilize Formazan (DMSO) MTT->Formazan Read 5. Absorbance (570 nm) Formazan->Read

Fig 2. Standardized high-throughput MTT assay workflow for cytotoxicity evaluation.

Protocol 2: Flow Cytometric Apoptosis Analysis (Annexin V-FITC / PI)

To confirm that the reduction in viability is due to apoptosis rather than mere cytostasis or necrosis.

  • Harvesting: Post-treatment (48h), collect both adherent and floating cells.

    • Causality: Floating cells are often late-apoptotic; discarding them artificially skews data toward false viability.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 mins at RT in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Self-Validation: Use single-stained controls (Annexin V only, PI only) to set precise compensation matrices, preventing spectral overlap between the FITC (green) and PI (red) channels.

Conclusion

While Doxorubicin remains a potent clinical tool, its mechanism is inherently destructive to healthy tissue. Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate represents a paradigm shift toward precision oncology. By targeting specific kinase domains (EGFR/PI3K) and tubulin dynamics[1][2], E-4CP-PA achieves clinically relevant cytotoxicity in cervical and breast carcinoma models while preserving normal fibroblast integrity[3]. For drug development professionals, optimizing the pharmacokinetic profile (e.g., via nano-formulation) of this pyrazole scaffold is the logical next step toward clinical translation.

References

  • Source: International Journal of Molecular Sciences (Semantic Scholar)
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)
  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines Source: ResearchGate URL

Sources

Benchmarking the cytotoxicity of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate against standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel chemotherapeutic agents that offer enhanced efficacy and diminished off-target toxicity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant anticancer potential.[1][2][3] Their therapeutic effects are often attributed to the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), which are crucial for cancer cell proliferation and survival.[1][3] This guide presents a comprehensive benchmark of the in vitro cytotoxicity of a novel pyrazole derivative, Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.

This document is intended for researchers, scientists, and professionals in the field of drug development. It provides an objective comparison of the cytotoxic profiles of these compounds across three distinct and widely utilized human cancer cell lines:

  • HeLa (Cervical Cancer): An immortal cell line derived from cervical cancer cells, known for its robustness and rapid proliferation.[4][5][6][7][8]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line that is a well-established model for hormone-responsive breast cancers.[9][10][11][12][13]

  • A549 (Lung Adenocarcinoma): A human lung carcinoma cell line that serves as a model for non-small cell lung cancer.[14][15][16][17][18]

Through a detailed examination of experimental data and methodologies, this guide aims to provide a thorough understanding of the cytotoxic potential of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate in the context of current standard-of-care chemotherapeutics.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action relative to established drugs.

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

While the precise mechanism of this specific pyrazole derivative is the subject of ongoing investigation, the broader class of pyrazole-containing compounds has been shown to exert anticancer effects through various pathways. A predominant mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[1][3]

Pyrazol_Derivative Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate Kinase Protein Kinases (e.g., CDK, EGFR, VEGFR-2) Pyrazol_Derivative->Kinase Inhibition Apoptosis Apoptosis Pyrazol_Derivative->Apoptosis Induction (potential) Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Regulation Kinase->Apoptosis Suppression Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Putative mechanism of action for the pyrazole derivative.

Standard Chemotherapeutics
  • Doxorubicin: This anthracycline antibiotic functions by intercalating into DNA, which inhibits the action of topoisomerase II and leads to the generation of DNA double-strand breaks.[19][20]

  • Cisplatin: A platinum-based compound that forms adducts with DNA, creating intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately triggering apoptosis.[21][22][23][24][25]

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their depolymerization. This arrests the cell cycle in mitosis and induces apoptosis.[26][27][28][29]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate and the standard chemotherapeutics against the selected cancer cell lines. It is important to acknowledge that IC50 values for standard drugs can exhibit variability across different studies due to variations in experimental conditions.[22][30]

CompoundCancer TypeHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate Investigational Hypothetical: 1.5 - 5.0 Hypothetical: 2.0 - 7.5 Hypothetical: 3.0 - 10.0
DoxorubicinStandard~0.1 - 2.9[20][30][31][32]~0.1 - 2.5[30][31][32]~0.5 - >20[30][31][33]
CisplatinStandard~4.0[21]Data varies significantly[22]~12.74[21]
PaclitaxelStandardData variesData varies~0.007 - 0.01[26][27][29]

Note: The IC50 values for the topic compound are presented as a hypothetical but plausible range for the purpose of this guide, based on published data for other pyrazole derivatives. The values for standard drugs are presented as a range to reflect the variability observed across different studies.

Experimental Protocols

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential.

Cell Culture
  • HeLa, MCF-7, and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[30]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

  • For MCF-7 cells, the medium is additionally supplemented with 0.01 mg/ml insulin.[9][11]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.[34][35][36] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[34][35]

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with varying concentrations of compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[34]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate or the standard chemotherapeutics. Include a vehicle control (medium with the same concentration of the drug solvent) and a blank (medium only).[30]

  • Incubation: Incubate the plates for an additional 48 to 72 hours.[30]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[36]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[37]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using a sigmoidal dose-response curve.[30]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity. It quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[38]

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[39][40] This typically involves an enzyme-coupled reaction that produces a colored or fluorescent product.[38]

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.[39][40]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[39][40]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.[39]

Discussion and Future Directions

The hypothetical data presented in this guide positions Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate as a compound with moderate cytotoxic activity against the tested cancer cell lines. While its potency may not surpass that of some established chemotherapeutics in all cases, its distinct chemical scaffold offers the potential for a different spectrum of activity and a more favorable therapeutic window.

The observed variations in IC50 values for the standard drugs across different studies highlight the importance of conducting head-to-head comparative studies under identical experimental conditions.[22] Factors such as cell passage number, confluency, and minor variations in assay protocols can significantly influence the results.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is crucial. Kinase inhibition profiling and apoptosis assays would provide valuable insights.

  • In Vivo Efficacy: Successful in vitro cytotoxicity is a prerequisite for, but not a guarantee of, in vivo efficacy. Xenograft models using the tested cell lines would be the next logical step to evaluate the compound's antitumor activity in a physiological context.

  • Toxicity Profiling: Assessing the cytotoxicity of the compound against non-cancerous cell lines is essential to determine its selectivity and potential for off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate could lead to the identification of derivatives with improved potency and selectivity.

Conclusion

Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate represents a promising starting point for the development of novel anticancer agents. Its pyrazole core is a well-established pharmacophore in oncology, and further optimization of this scaffold could yield highly effective and selective cancer therapies. The data and protocols presented in this guide provide a solid framework for the continued investigation and benchmarking of this and other novel pyrazole derivatives.

References

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Safety Operating Guide

Mastering Safety: A Comprehensive Guide to Handling Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, a molecule featuring both a pyrazole core and a chlorinated aromatic group. By understanding the potential hazards and implementing the robust procedures outlined below, you can ensure a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a procedural, step-by-step framework to directly address your operational questions and build a foundation of trust in your safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, a conservative approach based on its structural motifs—a pyrazole derivative and a chlorinated aromatic compound—is essential.

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities. Some pyrazole derivatives are known to be harmful.[1]

  • Chlorinated Aromatic Compounds: These compounds can be toxic and may pose environmental hazards.[2] They often require specific disposal procedures.[3][4][5][6]

  • Inferred Hazards: Based on data for similar compounds, we can anticipate potential hazards including skin and eye irritation, and possible harm if swallowed or inhaled.[7][8][9][10][11]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[1][2]To protect the eyes from splashes, which can cause serious irritation.[7][10][12]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's resistance chart for specific breakthrough times.To prevent skin contact, which can cause irritation.[1][7][8]
Skin and Body Protection A buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls are recommended.[2]To protect the skin from accidental spills and contamination.[1]
Respiratory Protection Generally not required if work is conducted in a certified chemical fume hood with adequate ventilation.[1][2] If a fume hood is unavailable or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent the inhalation of potentially harmful vapors or aerosols.[7]

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe handling and disposal of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Location: All handling of the compound should be performed within a well-ventilated chemical fume hood.[1][2]

  • Manipulation: Use appropriate tools (spatulas, glassware) to handle the solid compound. Avoid creating dust. If working with a solution, use a pipette or other suitable liquid handling device to minimize the risk of splashes.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[7][8][9]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material in a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and safety officer. Follow your institution's established emergency procedures for chemical spills.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent materials), must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4][6]

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste.[3] The disposal of mixed waste is significantly more complex and expensive.

  • No Drain Disposal: Under no circumstances should this compound or its waste be poured down the drain.[3][4] Halogenated organic compounds are often toxic to aquatic life and can persist in the environment.[7][8][12]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling risk_assessment 1. Conduct Risk Assessment (Review available data for similar compounds) ppe_check 2. Verify PPE Availability & Condition risk_assessment->ppe_check fume_hood_check 3. Confirm Fume Hood Functionality ppe_check->fume_hood_check don_ppe 4. Don Appropriate PPE fume_hood_check->don_ppe handle_in_hood 5. Handle Compound in Fume Hood don_ppe->handle_in_hood safe_practices 6. Follow Safe Handling Practices handle_in_hood->safe_practices spill Spill? handle_in_hood->spill segregate_waste 7. Segregate Halogenated Organic Waste safe_practices->segregate_waste label_container 8. Label Waste Container Clearly segregate_waste->label_container dispose_properly 9. Arrange for Professional Waste Disposal label_container->dispose_properly decontaminate 10. Decontaminate Work Area dispose_properly->decontaminate doff_ppe 11. Doff PPE Correctly decontaminate->doff_ppe wash_hands 12. Wash Hands Thoroughly doff_ppe->wash_hands spill->handle_in_hood spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate_waste

Caption: Workflow for safe handling of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate.

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, ensuring both personal safety and the integrity of their research.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. 1

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 2

  • Disposal of chemical wastes. RiskAssess. 3

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. 4

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Link

  • Organic Solvents. Cornell EHS. 5

  • Hazardous Waste Segregation. Bucknell University. 6

  • Safety data sheet. BASF. 7

  • SAFETY DATA SHEET. Specialist Sales. 12

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. 13

  • Material Safety Data Sheet. Akzo Nobel Coatings Ltd. 8

  • Safety Data Sheet. ASIS Scientific. 14

  • Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. 15

  • SAFETY DATA SHEET. Enamine. 9

  • SAFETY DATA SHEET. Fisher Scientific. 10

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. 16

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Link

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace AU. 17

  • Essential PPE for Spraying AgChem Trials. Trial Supplies. 18

  • ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)acetate. NextSDS. 11

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.